CALP1 TFA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H76F3N9O12 |
|---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H75N9O10.C2HF3O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;3-2(4,5)1(6)7/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);(H,6,7)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
NEQKOMDEJDLJON-KIFCWDIHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
CALP1 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 TFA is a synthetic, cell-permeable octapeptide (H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH) supplied as a trifluoroacetate salt. It functions as a calmodulin (CaM) agonist, designed to mimic the structure of a Ca²⁺-binding EF-hand motif. By binding to calmodulin and other Ca²⁺-sensing proteins, this compound modulates their activity, leading to a range of downstream cellular effects. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties
| Property | Value |
| Sequence | VAITVLVK |
| Molecular Formula | C₄₀H₇₅N₉O₁₀ |
| Molecular Weight | 842.09 g/mol |
| Formulation | Trifluoroacetate (TFA) salt |
| Solubility | Soluble in water (up to 1 mg/ml) |
| Storage | Desiccate at -20°C |
Mechanism of Action
This compound acts as a Ca²⁺ mimetic by binding to the EF-hand motifs of calmodulin and other calcium-binding proteins. This binding induces a conformational change in the target protein, similar to that caused by Ca²⁺ binding, thereby activating or modulating its downstream effectors. A key target of this compound is calmodulin, a ubiquitous and highly conserved calcium sensor that plays a pivotal role in numerous cellular processes. By activating calmodulin, this compound can influence the activity of various enzymes, ion channels, and other proteins.
Quantitative Data
The biological activity of this compound has been characterized in several in vitro studies. The following table summarizes key quantitative data:
| Parameter | Value | Cell Type/System | Reference |
| Calmodulin Binding (Kd) | 88 µM | In vitro binding assay | [1] |
| Apoptosis Inhibition (IC₅₀) | 44.78 µM | Cultured rat neocortical neurons | [1] |
| Cytotoxicity Inhibition (IC₅₀) | 52.48 µM | Cultured rat neocortical neurons | [1] |
Experimental Protocols
Calmodulin Binding Assay
This protocol is based on the methods described by Villain et al. (2000) and is designed to determine the binding affinity of this compound for calmodulin.
Materials:
-
Recombinant human calmodulin
-
This compound
-
Binding buffer (e.g., 20 mM MOPS, 150 mM NaCl, pH 7.4)
-
Isothermal titration calorimeter (ITC)
Procedure:
-
Prepare a solution of calmodulin (e.g., 20 µM) in the binding buffer.
-
Prepare a solution of this compound (e.g., 200 µM) in the same binding buffer.
-
Degas both solutions to remove any dissolved gases.
-
Load the calmodulin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument (e.g., temperature, injection volume, spacing between injections).
-
Initiate the titration experiment, injecting small aliquots of this compound into the calmodulin solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the instrument's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding reaction.
Calcium Influx Assay
This protocol is a general method for measuring changes in intracellular calcium concentration and can be adapted from procedures used to assess the effects of agents on glutamate receptor channels and store-operated calcium entry.
Materials:
-
Cultured cells (e.g., rat neocortical neurons)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Agonist to induce calcium influx (e.g., glutamate)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of this compound to the cells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add the agonist (e.g., glutamate) to induce calcium influx and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on the agonist-induced calcium influx.
Apoptosis Assay (Annexin V Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry, based on the externalization of phosphatidylserine.
Materials:
-
Cultured cells
-
Apoptosis-inducing agent (e.g., glutamate for neuronal cells)
-
This compound
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound.
-
Incubate for the desired period (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Mechanisms of Action
Modulation of Calmodulin-Dependent Signaling
This compound, by acting as a calmodulin agonist, can influence a multitude of signaling pathways regulated by Ca²⁺/CaM. One prominent example is the activation of Ca²⁺/calmodulin-dependent phosphodiesterase (PDE1).
Inhibition of Glutamate Receptor-Mediated Calcium Influx
This compound has been shown to block calcium influx through glutamate receptor channels. This effect is likely mediated by the interaction of the CALP1-CaM complex with the intracellular domains of these receptors, leading to their inhibition.
Blockade of Store-Operated Calcium Entry (SOCE)
This compound can also interfere with store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular Ca²⁺ stores. This is likely achieved by the CALP1-CaM complex modulating the interaction between the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.
Conclusion
This compound is a valuable research tool for investigating Ca²⁺- and calmodulin-mediated signaling pathways. Its ability to act as a CaM agonist and modulate calcium influx provides a means to dissect the complex roles of calcium signaling in various cellular processes, including neurotransmission, apoptosis, and cell proliferation. The provided protocols and pathway diagrams serve as a starting point for researchers and drug development professionals interested in utilizing this compound in their studies. As with any experimental system, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
An In-depth Technical Guide to CALP1: A Synthetic Calcium-Like Peptide and Calmodulin Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CALP1, a synthetic, cell-permeable, octameric peptide. CALP1, with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK), functions primarily as a calmodulin (CaM) agonist by interacting with its EF-hand calcium-binding domains. This interaction triggers a range of downstream cellular effects, including the modulation of calcium channels and enzymatic activity. This document details the function, mechanism of action, and experimental applications of CALP1, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. The effects of intracellular calcium are primarily mediated through calcium-binding proteins, with calmodulin (CaM) being a key sensor in eukaryotic cells. Upon binding to Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a multitude of target proteins, thereby transducing calcium signals into specific cellular responses.
CALP1 is a de novo designed, calcium-like peptide that mimics the effect of Ca²⁺ on calmodulin. Its design is based on the EF-hand motif, a common Ca²⁺-binding domain. This synthetic peptide has proven to be a valuable tool for investigating Ca²⁺/CaM-dependent signaling pathways and for exploring potential therapeutic interventions in various pathological conditions.
Physicochemical Properties and Synthesis
CALP1 is a linear octapeptide with the following characteristics:
| Property | Value |
| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH |
| One-Letter Code | VAITVLVK |
| Molecular Formula | C₄₀H₇₅N₉O₁₀ |
| Molecular Weight | 842.09 g/mol |
| CAS Number | 145224-99-3 |
| Solubility | Soluble in water to 1 mg/ml |
| Storage | Desiccate at -20°C |
Synthesis: CALP1 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using high-performance liquid chromatography (HPLC).
Core Function: Calmodulin Agonism
The primary function of CALP1 is to act as a calmodulin agonist. It directly binds to the EF-hand Ca²⁺-binding sites of CaM, inducing a conformational change similar to that caused by calcium binding. This interaction allows the CALP1/CaM complex to activate downstream targets even in the absence of elevated intracellular calcium levels.
Quantitative Binding Data
| Parameter | Value | Target | Reference |
| Dissociation Constant (Kd) | 88 µM | Calmodulin (CaM) |
Signaling Pathways and Cellular Effects
The activation of calmodulin by CALP1 initiates several downstream signaling events.
Activation of Calmodulin-Dependent Enzymes
The CALP1/CaM complex is capable of activating CaM-dependent enzymes. A key example is the activation of phosphodiesterase (PDE).
Modulation of Calcium Channels
CALP1 has been shown to inhibit Ca²⁺ influx through various calcium channels, not by direct pore blockage, but by targeting their regulatory mechanisms.
-
NMDA Receptor Channels: CALP1 inhibits Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptor channels.
-
Store-Operated Calcium Channels: The peptide also blocks store-operated nonselective cation channels.
This inhibitory action on calcium influx contributes to its observed cytoprotective and anti-apoptotic effects.
Anti-inflammatory and Immunomodulatory Effects
-
Inhibition of Mast Cell Adhesion: CALP1 inhibits the Very Late Antigen-5 (VLA-5)-mediated adhesion of mast cells to fibronectin in vitro.
-
Attenuation of Inflammatory Cell Influx: In a guinea pig model of allergic asthma, CALP1 pretreatment was shown to attenuate the influx of inflammatory cells into the lungs.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for CALP1's biological activities.
| Activity | IC₅₀ / Kd | Cell/System | Reference |
| Calmodulin Binding | Kd = 88 µM | In vitro | |
| Inhibition of Excitatory Cytotoxicity | IC₅₀ = 52.48 µM | Cultured rat neocortical neurons | |
| Inhibition of Apoptosis | IC₅₀ = 44.78 µM | Cultured rat neocortical neurons | |
| Inhibition of Apoptosis | IC₅₀ = 52 µM | - | |
| Inhibition of Stains-all binding to CaM | IC₅₀ = 2-3 µM (by Ca²⁺ for comparison) | In vitro |
Detailed Experimental Protocols
Phosphodiesterase (PDE) Activation Assay
This assay measures the ability of the CALP1/CaM complex to activate PDE in the absence of Ca²⁺.
Materials:
-
Calmodulin (CaM)
-
Phosphodiesterase (PDE1)
-
CALP1 peptide
-
Tris-HCl buffer
-
Magnesium acetate
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Cyclic adenosine monophosphate (cAMP)
-
[³H]cAMP
-
Crotalus atrox snake venom (contains 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, DTT, and BSA.
-
Add CaM and PDE1 to the reaction mixture.
-
In separate reaction tubes, add either Ca²⁺ (positive control), EGTA (negative control), or varying concentrations of CALP1 in the presence of EGTA.
-
Initiate the reaction by adding a mixture of cAMP and [³H]cAMP.
-
Incubate the reaction at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add Crotalus atrox snake venom and incubate to convert the resulting 5'-AMP to adenosine.
-
Separate the [³H]adenosine product from the unreacted [³H]cAMP using an anion-exchange resin column.
-
Quantify the [³H]adenosine by liquid scintillation counting.
-
Calculate PDE activity as the amount of cAMP hydrolyzed per unit time.
Calcium Influx Assay
This assay is used to determine the effect of CALP1 on Ca²⁺ influx in cultured cells, such as neurons.
Materials:
-
Cultured cells (e.g., rat neocortical neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (BSS)
-
Agonist to induce calcium influx (e.g., glutamate for NMDA receptors)
-
CALP1 peptide
-
Fluorescence plate reader or microscope with a ratiometric imaging system
Protocol:
-
Culture the cells on appropriate plates or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS, often with Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells to allow for de-esterification of the dye.
-
Wash the cells with BSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of CALP1 or a vehicle control.
-
Measure the baseline fluorescence.
-
Add the agonist (e.g., glutamate) to stimulate Ca²⁺ influx and record the change in fluorescence over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.
-
Analyze the data to determine the effect of CALP1 on the magnitude and kinetics of the Ca²⁺ influx.
Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
This assay quantifies the anti-apoptotic effect of CALP1.
Materials:
-
Cultured cells
-
Apoptosis-inducing agent (e.g., glutamate for excitotoxicity-induced apoptosis)
-
CALP1 peptide
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Culture cells and treat them with the apoptosis-inducing agent in the presence or absence of varying concentrations of CALP1.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Determine the IC₅₀ of CALP1 for the inhibition of apoptosis.
Conclusion
CALP1 is a synthetic octapeptide that serves as a potent research tool for the study of calmodulin-mediated signaling pathways. Its ability to act as a Ca²⁺ mimetic and activate CaM in a calcium-independent manner allows for the specific investigation of CaM's role in various cellular processes. The well-defined chemical properties, coupled with its demonstrated effects on enzymatic activity, ion channel modulation, and cellular responses like apoptosis and inflammation, make CALP1 a valuable compound for researchers in cell biology and pharmacology. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments utilizing this versatile peptide. Further research into the therapeutic potential of CALP1 and similar de novo designed peptides may open new avenues for drug development.
CALP1 TFA: A Technical Guide to a Potent Calmodulin Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 Trifluoroacetate (TFA) is a synthetic, cell-permeable, 8-residue peptide that acts as a potent calmodulin (CaM) agonist.[1] By binding to the EF-hand calcium-binding motifs of CaM, CALP1 TFA mimics the effect of calcium, inducing a conformational change in CaM that enables it to interact with and modulate the activity of a wide array of downstream target proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a description of the key signaling pathways it influences.
Physicochemical Properties and Quantitative Data
This compound is a valuable tool for studying calcium signaling pathways. Its known quantitative parameters are summarized in the tables below.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target/Effect | Reference |
| Kd | 88 µM | Calmodulin | [1] |
| IC50 | 44.78 µM | Apoptosis Inhibition | [1] |
| IC50 | 52.48 µM | Excitatory Cytotoxicity Inhibition |
Table 2: In Vitro Assay Concentrations
| Assay | Recommended this compound Concentration Range | Notes |
| Calmodulin Binding Assays | 10 - 200 µM | Concentration will vary depending on the specific assay and the concentration of calmodulin used. |
| Phosphodiesterase Activation | 1 - 100 µM | The EC50 for PDE activation has not been definitively reported and should be determined empirically. |
| Inhibition of Calcium Influx | 10 - 100 µM | Effective concentration may vary depending on the cell type and the specific calcium channel being studied. |
Mechanism of Action
This compound functions as a calmodulin agonist by directly binding to its calcium-binding sites. This interaction induces a conformational change in calmodulin, exposing hydrophobic domains that allow it to bind and activate a host of downstream effector proteins. This activation occurs even in the absence of elevated intracellular calcium levels, making this compound a powerful tool for dissecting calcium-independent calmodulin signaling.
One of the primary effects of this compound-activated calmodulin is the stimulation of CaM-dependent phosphodiesterase (PDE).[1] This enzyme is responsible for the hydrolysis of cyclic nucleotides like cAMP and cGMP, thereby playing a crucial role in regulating a wide range of cellular processes. Additionally, this compound has been shown to block calcium influx through glutamate receptor channels and store-operated nonselective cation channels.[1]
Key Signaling Pathways Modulated by this compound
As a calmodulin agonist, this compound influences numerous signaling cascades. The two primary pathways affected are the Calcineurin-NFAT and the CaMKII pathways.
Calcineurin-NFAT Signaling Pathway
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon activation by the this compound-calmodulin complex, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus, where it regulates the expression of genes involved in immune responses, cell development, and apoptosis.
References
An In-depth Technical Guide to the Effects of CALP1 TFA on Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a myriad of cellular processes, from proliferation and differentiation to apoptosis. The fidelity of these signals is decoded by a host of calcium-binding proteins, among which calmodulin (CaM) stands out as a primary sensor and transducer. CALP1 TFA is a synthetic, cell-permeable peptide that acts as a calmodulin agonist. This technical guide provides a comprehensive overview of the known effects of this compound on calcium signaling pathways. It details its mechanism of action, summarizes available quantitative data, provides in-depth experimental protocols for studying its effects, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in modulating calcium signaling through calmodulin.
Introduction to Calmodulin and its Role in Calcium Signaling
Calmodulin is a highly conserved, small, acidic protein that is ubiquitously expressed in eukaryotic cells.[1][2] It functions as a primary intracellular calcium sensor, translating fluctuations in cytosolic Ca²⁺ concentration into downstream cellular responses.[1] The calmodulin protein consists of two globular lobes, an N-lobe and a C-lobe, connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are high-affinity binding sites for Ca²⁺.[1][2]
In its inactive, apo-calmodulin state (in the absence of Ca²⁺), the hydrophobic residues of the protein are largely buried.[1] Upon an increase in intracellular Ca²⁺ concentration, the binding of Ca²⁺ ions to the EF-hand motifs induces a significant conformational change in calmodulin, exposing its hydrophobic surfaces.[1][2] This Ca²⁺/CaM complex is then capable of interacting with and modulating the activity of a vast array of target proteins, including protein kinases, phosphatases, ion channels, and cyclic nucleotide phosphodiesterases.[3] This positions calmodulin as a central hub in the intricate network of calcium signaling pathways.
This compound: A Calmodulin Agonist
This compound is a commercially available, cell-permeable peptide that functions as a calmodulin agonist. It is designed to bind to the EF-hand/Ca²⁺-binding sites of calmodulin. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for synthetic peptides that is generally considered biologically inert at the concentrations used for in vitro studies.
Mechanism of Action
The primary mechanism of action of this compound is to mimic the effects of a Ca²⁺-bound calmodulin, thereby acting as a CaM agonist. By binding to calmodulin, it can induce a conformational state that allows it to interact with and modulate CaM target proteins.
Based on available product information, the effects of this compound on calcium signaling are multifaceted:
-
Calmodulin-Dependent Phosphodiesterase (PDE) Activation: this compound has been shown to produce CaM-dependent activation of phosphodiesterase (likely PDE1). PDE1 is a key enzyme in the crosstalk between Ca²⁺ and cyclic nucleotide signaling pathways, as it hydrolyzes both cAMP and cGMP.[4][5]
-
Inhibition of Calcium Influx: Paradoxically for a CaM agonist, this compound is also reported to block calcium influx. This is likely due to its interaction with specific ion channels that are modulated by calmodulin. The reported targets include:
-
NMDA Receptors: These are glutamate-gated ion channels that are highly permeable to Ca²⁺ and play crucial roles in synaptic plasticity and excitotoxicity.
-
Store-Operated Calcium (SOC) Channels: These channels are activated in response to the depletion of intracellular Ca²⁺ stores in the endoplasmic reticulum and are a major pathway for Ca²⁺ entry in non-excitable cells.[6][7][8]
-
-
Inhibition of Apoptosis: By blocking Ca²⁺-mediated cytotoxicity, this compound can inhibit apoptosis. An IC₅₀ of 52 μM has been reported for this effect.
Quantitative Data on the Effects of this compound
Currently, there is a limited amount of publicly available quantitative data on the specific effects of this compound on calcium signaling parameters. The following table summarizes the available information.
| Parameter | Effect of this compound | Reported Value(s) | Cell System/Assay | Reference |
| Apoptosis Inhibition | Inhibition of Ca²⁺-mediated cytotoxicity and apoptosis | IC₅₀ = 52 μM | Not specified | |
| Calmodulin Binding | Binds to the EF-hand/Ca²⁺-binding site of calmodulin | - | In vitro | |
| Phosphodiesterase Activation | CaM-dependent activation | Not specified | In vitro | |
| NMDA Receptor Activity | Inhibition of Ca²⁺ influx | Not specified | Not specified | |
| Store-Operated Ca²⁺ Entry | Inhibition of Ca²⁺ influx | Not specified | Not specified |
Further research is required to generate more comprehensive quantitative data, such as dose-response curves for channel inhibition and enzyme activation in various cell types.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways influenced by this compound.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a general workflow for characterizing the effects of this compound on intracellular calcium signaling.
Detailed Experimental Protocols
Measurement of Intracellular Calcium using Fluo-4 AM
This protocol provides a general guideline for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Fluo-4 AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Cultured cells on a suitable imaging plate (e.g., 96-well black wall, clear bottom plate)
-
Fluorescence microscope or plate reader with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Plating: Plate cells in a suitable imaging plate and culture overnight to allow for adherence and recovery. The optimal cell density should be determined empirically for each cell line.[9][10]
-
Preparation of Loading Buffer: a. Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1-5 mM). b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. On the day of the experiment, prepare the dye loading solution. For a final concentration of 4-5 µM Fluo-4 AM, dilute the stock solution in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of the Pluronic F-127 stock before diluting in the buffer.[11] d. If using, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Dye Loading: a. Remove the culture medium from the cells. b. Wash the cells once with HBSS. c. Add the Fluo-4 AM dye-loading solution to the cells (e.g., 100 µL per well for a 96-well plate).[9][12] d. Incubate the plate at 37°C for 30-60 minutes in a cell culture incubator.[9][12][13]
-
Washing: a. Remove the dye-loading solution. b. Wash the cells twice with HBSS to remove extracellular dye. c. Add fresh HBSS to the wells.
-
Measurement: a. Allow the cells to equilibrate at room temperature for 15-30 minutes. b. Acquire baseline fluorescence readings. c. Add this compound at the desired concentrations. d. Immediately begin recording fluorescence changes over time using a fluorescence microscope or plate reader.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol outlines the whole-cell patch-clamp technique to measure ion currents through NMDA receptors.
Materials:
-
Cultured neurons or brain slices
-
Borosilicate glass capillaries
-
Micropipette puller and fire-polisher
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with appropriate optics
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)
-
Internal (pipette) solution (e.g., containing CsF, CsOH, MgCl₂, CaCl₂, EGTA, HEPES, pH 7.4)[14]
-
Glutamate and Glycine (NMDA receptor co-agonists)
-
This compound
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with internal solution.[15] Fire-polish the tip to ensure a smooth surface for sealing.
-
Cell Preparation: Place the coverslip with cultured neurons or the brain slice into the recording chamber on the microscope stage and perfuse with external solution.
-
Obtaining a Gigaohm Seal: a. Fill the micropipette with internal solution and mount it on the micromanipulator. b. Apply positive pressure to the pipette and lower it into the bath. c. Approach a target neuron and gently press the pipette tip against the cell membrane. d. Release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: a. Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[16]
-
Recording NMDA Receptor Currents: a. Voltage-clamp the cell at a holding potential of -60 to -70 mV. b. Apply glutamate and glycine to the cell using a perfusion system to evoke NMDA receptor-mediated currents. c. Record the baseline currents. d. Perfuse the cell with a solution containing this compound for a defined period. e. Re-apply glutamate and glycine in the presence of this compound and record the resulting currents.
-
Data Analysis: Analyze the amplitude and kinetics of the NMDA receptor currents before and after the application of this compound to determine its inhibitory effect.
Assay for Calmodulin-Dependent Phosphodiesterase (PDE1) Activity
This protocol describes a method to measure the activity of Ca²⁺/CaM-stimulated PDE in cell lysates.
Materials:
-
Cultured cells or tissue homogenates
-
Lysis buffer (e.g., containing Tris-HCl, protease inhibitors)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂)
-
Calmodulin
-
³H-cAMP or ³H-cGMP (substrate)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
This compound
Procedure:
-
Cell Lysis: a. Treat cells with or without this compound for the desired time. b. Wash cells with cold PBS and lyse them in a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
PDE Assay: a. The assay is typically performed in two steps. In the first step, PDE converts the cyclic nucleotide to its corresponding 5'-monophosphate. b. Set up reaction tubes containing assay buffer, a known amount of cell lysate, CaCl₂, and calmodulin. For the experimental group, also include this compound. c. Initiate the reaction by adding ³H-cAMP or ³H-cGMP. d. Incubate at 30°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by boiling the tubes for 1 minute.
-
Conversion to Adenosine/Guanosine: a. In the second step, the 5'-monophosphate is converted to adenosine or guanosine by snake venom nucleotidase. b. Add snake venom nucleotidase to the cooled tubes and incubate for another 10-20 minutes at 30°C.
-
Separation and Quantification: a. Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate (³H-cAMP/cGMP) will bind to the resin, while the neutral product (³H-adenosine/guanosine) will pass through. b. Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and express PDE activity as pmol of cyclic nucleotide hydrolyzed per minute per mg of protein. Compare the activity in the presence and absence of this compound to determine its activating effect.
Conclusion
This compound is a valuable research tool for investigating the role of calmodulin in calcium signaling. As a CaM agonist, it offers a means to probe the downstream effects of CaM activation. Its reported dual function as both an activator of CaM-dependent enzymes and an inhibitor of specific calcium channels highlights the complexity of CaM-mediated regulation. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the precise mechanisms and quantitative effects of this compound on calcium signaling dynamics in various cellular contexts. Further investigation is warranted to expand the quantitative data on its effects and to explore its potential as a therapeutic modulator of calcium-dependent pathways.
References
- 1. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmodulin has the Potential to Function as a Ca2+-Dependent Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of calcium in the allosteric regulation of the calmodulin-regulated death-associated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Cam-PDE 1 activation [reactome.org]
- 6. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. interchim.fr [interchim.fr]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Patch-clamp recording and single-channel analysis [bio-protocol.org]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
An In-depth Technical Guide to the Interaction of CALP1 TFA with Calmodulin's EF-Hand Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between the synthetic peptide CALP1 (in its trifluoroacetate salt form) and the EF-hand calcium-binding motifs of calmodulin (CaM). CALP1 is a cell-permeable agonist of calmodulin that modulates downstream signaling pathways through direct interaction. This document details the quantitative binding affinity, offers in-depth experimental protocols for characterization of this interaction, and illustrates the pertinent signaling cascade. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially exploit this molecular interaction for therapeutic purposes.
Introduction to CALP1 and Calmodulin
Calmodulin (CaM) is a highly conserved, ubiquitous calcium-binding protein that functions as a primary transducer of intracellular calcium signals in all eukaryotic cells. Its structure is characterized by a dumbbell shape with two globular domains (the N- and C-lobes), each containing two EF-hand motifs . The EF-hand is a helix-loop-helix structural motif that binds Ca²⁺ ions. Upon binding calcium, CaM undergoes a significant conformational change, exposing hydrophobic patches that enable it to interact with and regulate a multitude of target proteins, thereby controlling a wide array of cellular processes including metabolism, inflammation, apoptosis, and smooth muscle contraction.
CALP1 (Calcium-like Peptide 1) is an eight-residue synthetic peptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK). It is designed to be cell-permeable and acts as a calmodulin agonist by binding to the EF-hand/Ca²⁺-binding sites. The trifluoroacetate (TFA) salt of CALP1 is commonly used in research settings. By binding to CaM, CALP1 can induce a conformational state that mimics the calcium-bound form, leading to the activation of CaM-dependent enzymes, such as phosphodiesterase.
Quantitative Binding Data
The interaction between CALP1 TFA and calmodulin has been characterized quantitatively. The dissociation constant (Kd) provides a measure of the binding affinity between the two molecules.
| Interacting Molecules | Dissociation Constant (Kd) | Method of Determination |
| This compound and Calmodulin | 88 µM | Not specified in cited literature |
Table 1: Quantitative binding affinity of this compound to Calmodulin.[1]
This micromolar affinity indicates a moderately strong interaction, typical for many signaling protein-peptide interactions.
Experimental Protocols
To facilitate further research into the CALP1-calmodulin interaction, this section provides detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment. Given the 88 µM Kd of the CALP1-CaM interaction, the following protocol is recommended.
Objective: To determine the thermodynamic parameters of this compound binding to calmodulin.
Materials:
-
Purified calmodulin protein
-
Synthetic this compound peptide
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.5)
-
Degasser
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both calmodulin and this compound against the same batch of ITC buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the peptide solutions.
-
Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Loading the ITC:
-
In the sample cell (1.6 mL for a VP-ITC): Load calmodulin at a concentration of approximately 30 µM. This concentration is about one-third of the expected Kd, which is suitable for obtaining a complete binding isotherm for a micromolar interaction.
-
In the injection syringe (0.3 mL): Load this compound at a concentration of 600 µM. This is 20-fold higher than the calmodulin concentration, ensuring that saturation can be reached over the course of the titration.
-
-
Titration Parameters:
-
Set the injection volume to 6 µL per injection. This will allow for approximately 10-15 injections to reach a 1:1 molar ratio.
-
Set the spacing between injections to 150 seconds to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). For a small peptide like CALP1, immobilization of the larger calmodulin protein is generally recommended.
Objective: To determine the kinetics of this compound binding to calmodulin.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified calmodulin
-
Synthetic this compound peptide
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4, supplemented with 1 mM CaCl₂)
-
Immobilization buffer (10 mM sodium acetate, pH 4.5)
Procedure:
-
Calmodulin Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject calmodulin (20-50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 10,000 Resonance Units (RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (e.g., ranging from 2 µM to 250 µM) in running buffer over the immobilized calmodulin surface at a flow rate of 30 µL/min.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Allow for an association phase of 180 seconds and a dissociation phase of 300 seconds.
-
-
Surface Regeneration:
-
If necessary, regenerate the sensor surface between CALP1 injections with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the raw data.
-
Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.
-
Phosphodiesterase (PDE) Activity Assay
This assay measures the functional consequence of CALP1 binding to calmodulin, which is the activation of CaM-dependent phosphodiesterase.
Objective: To quantify the activation of phosphodiesterase by the CALP1-calmodulin complex.
Materials:
-
Purified CaM-dependent phosphodiesterase (e.g., PDE1)
-
Purified calmodulin
-
This compound
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)
-
PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, phosphodiesterase, and calmodulin.
-
Prepare serial dilutions of this compound to be tested.
-
In a multi-well plate, add the reaction mixture and the different concentrations of this compound. Include a positive control (with CaM but no CALP1) and a negative control (without CaM).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the cAMP or cGMP substrate (final concentration typically 1-10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a termination buffer containing a PDE inhibitor (e.g., IBMX), as provided in the assay kit.
-
Follow the manufacturer's instructions for the detection steps, which typically involve converting the remaining cAMP/cGMP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence will be inversely proportional to the PDE activity.
-
Plot the PDE activity as a function of this compound concentration to determine the EC₅₀ (effective concentration for 50% activation).
-
Signaling Pathways and Experimental Workflows
Calmodulin-Dependent Phosphodiesterase Signaling Pathway
CALP1, by binding to calmodulin, activates CaM-dependent phosphodiesterase (PDE1). PDE1 hydrolyzes cyclic nucleotides (cAMP and cGMP), which are key second messengers in numerous signaling pathways. The activation of PDE1 by the CALP1-CaM complex leads to a decrease in intracellular cyclic nucleotide levels, thereby modulating downstream cellular responses.
Caption: CALP1-mediated activation of the Calmodulin-PDE signaling pathway.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The following diagram illustrates the key steps in conducting an ITC experiment to characterize the binding of this compound to calmodulin.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR) Experimental Workflow
This diagram outlines the process for analyzing the CALP1-calmodulin interaction using SPR.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The interaction between this compound and the EF-hand motifs of calmodulin represents a valuable model for studying peptide-mediated agonism of a key signaling protein. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore the nuances of this binding event and its downstream functional consequences. Understanding the molecular details of how small molecules like CALP1 can modulate calmodulin activity is crucial for the development of novel therapeutics targeting calcium signaling pathways.
References
role of CALP1 in apoptosis inhibition
An In-depth Technical Guide on the Role of Calpain-1 (CALP1) in the Inhibition of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpain-1 (CALP1), a ubiquitously expressed calcium-dependent cysteine protease, is a critical modulator of numerous cellular processes. While often implicated in pro-apoptotic pathways, a growing body of evidence reveals a nuanced and context-dependent role for CALP1 in the inhibition of apoptosis. This technical guide delineates the specific mechanisms through which CALP1 exerts its anti-apoptotic effects, focusing on its interaction with key signaling cascades such as the caspase and NF-κB pathways. We provide a synthesis of quantitative data from key studies, detailed experimental protocols for assessing CALP1 activity and substrate cleavage, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals exploring new therapeutic targets.
Introduction: The Dichotomous Role of Calpain-1 in Apoptosis
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The execution of apoptosis is orchestrated by a complex network of proteins, primarily the caspase family of proteases. Calpain-1, activated by elevated intracellular calcium levels, participates in this network through limited proteolysis of a wide array of substrates.
While many studies focus on the pro-apoptotic functions of calpains—such as the cleavage of the pro-apoptotic protein Bax into a potent 18-kDa fragment that promotes cytochrome c release[1][2][3][4]—its role is not monolithic. The ultimate effect of CALP1 activation, whether pro- or anti-apoptotic, appears to depend on the specific cellular context, the nature of the apoptotic stimulus, and the availability of its various substrates. This guide focuses specifically on the less-publicized, yet therapeutically significant, anti-apoptotic functions of CALP1.
Mechanisms of CALP1-Mediated Apoptosis Inhibition
CALP1 can inhibit apoptosis through several distinct mechanisms, primarily by intervening in major pro-survival and pro-death signaling pathways.
Modulation of the NF-κB Survival Pathway
The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of cellular survival, promoting the transcription of numerous anti-apoptotic genes. Its activity is tightly regulated by the inhibitor of κB (IκBα), which sequesters NF-κB in the cytoplasm. For NF-κB to become active, IκBα must be degraded. While the primary pathway for stimulus-induced IκBα degradation is via the proteasome, studies have shown that CALP1 provides a proteasome-independent mechanism for IκBα degradation under constitutive or resting conditions[5][6]. By degrading IκBα, CALP1 facilitates the translocation of NF-κB to the nucleus, thereby promoting the expression of survival genes and inhibiting apoptosis. This represents a direct anti-apoptotic function.
Direct Cleavage and Inactivation of Caspases
The relationship between calpains and caspases is complex, involving multiple points of crosstalk. In certain cellular contexts, CALP1 can directly cleave and inactivate specific caspases. For instance, studies have suggested that calpain can cleave and inactivate initiator caspases such as caspase-9, thereby preventing the activation of the downstream executioner caspase-3 and halting the apoptotic cascade[7]. In one study involving the anticancer drug taxol, CALP1 was shown to proteolyze caspase-3; inhibition of calpain in this context actually enhanced apoptosis, demonstrating a clear anti-apoptotic role for CALP1[8]. This suggests that in some scenarios, CALP1 acts as a brake on the caspase cascade.
Contradictory and Context-Dependent Roles
It is critical to acknowledge the conflicting reports on CALP1's function. The cleavage of Bax to a pro-apoptotic p18 fragment is a well-documented, pro-death event[1][2][3][4][9]. Similarly, CALP1 has been shown to degrade the X-linked inhibitor of apoptosis protein (XIAP), which would remove a key inhibitor of caspase-3 and thus promote cell death[10]. These pro-apoptotic roles underscore the importance of the cellular environment in dictating the functional outcome of CALP1 activation. The balance between pro- and anti-apoptotic substrate availability may be the ultimate determinant of the cell's fate.
Signaling Pathway Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways discussed.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the effects of calpain inhibition on apoptosis-related markers. Data has been extracted and consolidated for comparative purposes.
Table 1: Effect of Calpain Inhibitors on Apoptosis
| Cell Line / Model | Apoptotic Stimulus | Calpain Inhibitor | Observed Effect on Apoptosis | Reference |
|---|---|---|---|---|
| HL-60, A-549, etc. | Various Drugs | (Inhibition of Bax cleavage) | 25% to 35% reduction of drug-induced apoptosis | [3][11] |
| NIH3T3 Cells | Taxol | Calpain Inhibitor | Increased taxol-induced apoptosis | [8] |
| Rat Cortical Neurons | Glutamate | N-benzyloxylcarbonyl-Leu-Nle-aldehyde | Strong neuroprotection; prevention of apoptosis | [12] |
| Neutrophils | Spontaneous / Fas-induced | Pharmacological Inhibitor | Blocked mitochondrial release of cytochrome c and Smac |[13] |
Table 2: Calpain Substrate Cleavage Analysis
| Substrate | Cleavage Product(s) | Functional Consequence of Cleavage | Analytical Method | Reference |
|---|---|---|---|---|
| Bax | 18-kDa fragment (p18) | Pro-apoptotic ; promotes cytochrome c release | Western Blot | [1][2][3][4] |
| Fodrin (α-spectrin) | 145/150-kDa fragments | Marker of calpain activation; cytoskeletal breakdown | Western Blot | [14][15] |
| IκBα | Various fragments | Anti-apoptotic ; activation of NF-κB | Western Blot | [5][6][16] |
| Caspase-3 | Inactive fragments | Anti-apoptotic ; prevention of execution phase | Western Blot | [8] |
| Calpastatin | 20-50 kDa fragments | Indirect marker of in-vivo calpain activity | Western Blot |[17] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to investigate the role of CALP1 in apoptosis.
Protocol 1: Fluorometric Calpain Activity Assay
This protocol is based on commercially available kits and measures the cleavage of a fluorogenic calpain substrate.
Materials:
-
Calpain Activity Assay Kit (e.g., Abcam ab65308, Sigma-Aldrich MAK228)[18][19]
-
Extraction Buffer (provided in kit)
-
10X Reaction Buffer (provided in kit)
-
Calpain Substrate (e.g., Ac-LLY-AFC, provided in kit)
-
Calpain Inhibitor (e.g., Calpeptin or Z-LLY-FMK, for negative control)
-
Treated and untreated cell pellets (1-2 x 10⁶ cells)
-
Microcentrifuge, ice, 37°C incubator
-
Fluorometer or fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Methodology:
-
Sample Preparation: a. Harvest 1-2 x 10⁶ cells for each condition (control, treated, treated + inhibitor) by centrifugation. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer. c. Incubate on ice for 20 minutes, gently mixing by tapping the tube several times. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice. f. Determine the protein concentration of the lysate using a compatible protein assay (e.g., Coomassie-based).
-
Assay Reaction: a. In a 96-well plate (black plates recommended), add 50-200 µg of protein from your cell lysate to a well. Adjust the final volume to 85 µL with Extraction Buffer. b. Prepare a negative control using lysate from treated cells plus 1 µL of Calpain Inhibitor. c. Prepare a positive control by adding 1-2 µL of Active Calpain (if provided) to 85 µL of Extraction Buffer. d. Add 10 µL of 10X Reaction Buffer to each well. e. Add 5 µL of Calpain Substrate to each well to start the reaction. f. Incubate the plate at 37°C for 1 hour, protected from light.
-
Data Acquisition: a. Measure the fluorescence in a plate reader with an excitation filter of 400 nm and an emission filter of 505 nm[18][19][20]. b. Calpain activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein. Compare the RFU values from treated samples to controls to determine the change in activity.
Protocol 2: Western Blot Analysis of CALP1 Substrate Cleavage
This protocol describes the detection of specific cleavage products (e.g., Bax p18, Fodrin 145/150 kDa) as an indicator of CALP1 activity.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target substrate (e.g., anti-Bax, anti-Fodrin, anti-IκBα).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Protein Separation: a. Mix a standardized amount of protein (e.g., 30-50 µg) from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel of appropriate acrylamide percentage and run until adequate separation is achieved.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency using Ponceau S staining.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The antibody should recognize both the full-length and cleaved forms of the substrate. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities for the full-length substrate and its specific cleavage products. A decrease in the full-length protein and a corresponding increase in the cleavage product (e.g., the 18-kDa Bax fragment) indicates proteolytic activity[2][17][21][22].
Conclusion and Future Directions
The role of Calpain-1 in apoptosis is multifaceted. While its pro-apoptotic functions are well-established, its capacity to inhibit programmed cell death through mechanisms like NF-κB activation and direct caspase inactivation presents a compelling area for further research. This duality suggests that CALP1 acts as a critical regulatory node, where the cellular outcome is determined by a complex interplay of factors including the specific stimulus, calcium signal dynamics, and the local substrate environment. For drug development professionals, this complexity offers both challenges and opportunities. Targeting the specific anti-apoptotic functions of CALP1, or modulating its substrate specificity, could yield novel therapeutic strategies for diseases characterized by excessive apoptosis, such as neurodegenerative conditions, or for sensitizing cancer cells to pro-apoptotic therapies. Future research should focus on elucidating the precise conditions that favor the anti-apoptotic activities of CALP1 to fully harness its therapeutic potential.
References
- 1. N-terminal cleavage of bax by calpain generates a potent proapoptotic 18-kDa fragment that promotes bcl-2-independent cytochrome C release and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Cleavage of Bax to p18 Bax accelerates stress-induced apoptosis, and a cathepsin-like protease may rapidly degrade p18 Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive degradation of IkappaBalpha in human T lymphocytes is mediated by calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calpain inhibition stimulates caspase-dependent apoptosis induced by taxol in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calpain and reactive oxygen species targets Bax for mitochondrial permeabilisation and caspase activation in zerumbone induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergetic effects of caspase 3 and mu-calpain in XIAP-breakdown upon focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleavage of Bax to p 18 Bax accelerates stress-induced apoptosis , and a cathepsin-like protease may rapidly degrade p 18 Bax | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of calpain and caspase-3 prevented apoptosis and preserved electrophysiological properties of voltage-gated and ligand-gated ion channels in rat primary cortical neurons exposed to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calpain Is a Major Cell Death Effector in Selective Striatal Degeneration Induced In Vivo by 3-Nitropropionate: Implications for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. biocat.com [biocat.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of calpain-3 protein in muscle biopsies of different muscular dystrophies from India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dual Mechanisms of Phosphodiesterase Activation: The Role of CALP1 TFA and Calpain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of cyclic nucleotide phosphodiesterases (PDEs) is a critical component of intracellular signaling, governing the spatial and temporal dynamics of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Dysregulation of PDE activity is implicated in a multitude of pathological conditions, making these enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of two distinct calcium-dependent mechanisms of PDE activation: direct agonism of calmodulin by the synthetic peptide CALP1 and proteolytic activation by the calcium-dependent protease, calpain.
CALP1 TFA is a commercially available, cell-permeable, synthetic octapeptide with the amino acid sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK). The "TFA" designation refers to trifluoroacetic acid, a counterion commonly used in the purification of synthetic peptides. CALP1 functions as a calmodulin (CaM) agonist , binding to the EF-hand/Ca2+-binding sites of CaM to induce a conformational change that subsequently activates CaM-dependent enzymes, including specific phosphodiesterase isoforms.
In parallel, this guide will examine the activation of PDEs through limited proteolysis by calpains . Calpains are a family of calcium-activated cysteine proteases that can modulate the function of their substrates through irreversible cleavage[1][2]. This mechanism represents an alternative, calmodulin-independent pathway for sustained PDE activation.
Understanding these dual pathways is crucial for researchers and drug development professionals aiming to modulate cyclic nucleotide signaling for therapeutic benefit.
Data Presentation
Quantitative Data for CALP1
| Parameter | Value | Biological Effect | Source |
| IC50 | 52 µM | Inhibition of Ca2+-mediated cytotoxicity and apoptosis |
For comparative purposes, a different natural peptide activator of CaM-dependent PDE has been reported with the following activity:
| Parameter | Value | Biological Effect | Source |
| IC50 (estimated) | 30 nM | Activation of cAMP hydrolysis by CaM-dependent PDE | [3] |
| Maximal Activation | 55-fold | Stimulation of cAMP hydrolysis | [3] |
Calpain-Mediated Cleavage of PDE1A2
Limited proteolysis of PDE isoforms by calpain results in a constitutively active enzyme, independent of calmodulin.
| Enzyme | Protease | Cleavage Site (PDE1A2) | Resulting Fragments | Effect on Activity | Source |
| PDE1A2 | m-calpain | Between Gln126 and Ala127 | 45-kDa catalytic fragment, 15-kDa fragment | Conversion to a totally calmodulin (CaM)-independent form | [4] |
Signaling Pathways
CALP1-Mediated Calmodulin-Dependent PDE Activation
CALP1 acts as a calcium-mimetic, binding to the EF-hand motifs of calmodulin. This binding induces a conformational change in calmodulin, enabling it to bind to and activate target proteins, including CaM-dependent phosphodiesterases (PDE1). The activation of PDE1 leads to the hydrolysis of cAMP and/or cGMP, thereby modulating downstream signaling events.
Calpain-Mediated Proteolytic Activation of PDE
Elevated intracellular calcium levels can activate calpain, a cysteine protease. Calpain can then cleave specific PDE isoforms, such as PDE1A2, at a site between the regulatory and catalytic domains[4][5]. This cleavage removes the autoinhibitory domain, resulting in a constitutively active PDE that is no longer dependent on calmodulin for its activity[4].
Experimental Protocols
In Vitro Phosphodiesterase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework for measuring PDE activity[6].
Objective: To quantify the enzymatic activity of a phosphodiesterase in the presence of an activator (e.g., CALP1 and Calmodulin) or after proteolytic cleavage.
Principle: A non-fluorescent substrate is cleaved by PDE to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the PDE activity.
Materials:
-
Purified PDE enzyme (e.g., PDE1A)
-
Purified Calmodulin
-
This compound
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Fluorometric PDE substrate (e.g., coumarin-based)
-
Fluorescence microplate reader (Ex/Em = 370/450 nm)
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water (e.g., 1 mg/ml).
-
Prepare working solutions of PDE, Calmodulin, and CALP1 in PDE Assay Buffer at desired concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
PDE Assay Buffer
-
Calmodulin solution
-
CALP1 solution (or vehicle control)
-
PDE enzyme solution
-
-
Include control wells:
-
No Enzyme Control: All components except the PDE enzyme.
-
Basal Activity Control: PDE and Calmodulin without CALP1.
-
Positive Control: PDE and Calmodulin with a known activator.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the fluorometric PDE substrate to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "No Enzyme Control" from all other readings.
-
Plot the PDE activity (rate) as a function of CALP1 concentration to determine parameters like EC50.
-
In Vitro Calpain Cleavage Assay
This protocol provides a method to assess the proteolytic cleavage of a target protein by calpain[7].
Objective: To determine if a specific PDE isoform is a substrate for calpain and to assess the effect of cleavage on its activity.
Materials:
-
Purified PDE enzyme
-
Recombinant m-calpain or µ-calpain
-
Calpain Activation Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM CaCl₂, 1 mM DTT)
-
Calpain Inhibitor (e.g., PD150606) for control reactions
-
SDS-PAGE gels and associated reagents
-
Coomassie blue stain or Western blot antibodies specific for the PDE
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Purified PDE enzyme
-
Calpain Activation Buffer
-
Recombinant calpain
-
-
Prepare control reactions:
-
No Calpain Control: PDE enzyme in activation buffer without calpain.
-
Inhibitor Control: PDE enzyme, calpain, and a calpain inhibitor.
-
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or perform a Western blot using a PDE-specific antibody.
-
The appearance of lower molecular weight bands in the calpain-treated sample, which are absent in the controls, indicates cleavage.
-
-
Functional Assay (Optional):
-
Run parallel cleavage reactions without adding SDS-PAGE loading buffer.
-
Use the reaction mixture from these tubes in a PDE activity assay (as described above) to determine if the cleaved PDE exhibits increased, calmodulin-independent activity.
-
Experimental Workflow Diagram
Conclusion
The activation of phosphodiesterases by the calmodulin agonist peptide CALP1 and through proteolytic cleavage by calpain represent two important, calcium-sensitive regulatory mechanisms. While CALP1-mediated activation is a reversible process dependent on the continuous presence of the agonist, calpain-mediated cleavage leads to a sustained, irreversible activation of the enzyme. A thorough understanding of these distinct pathways is essential for the development of novel therapeutic strategies that target the intricate interplay between calcium signaling and cyclic nucleotide metabolism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to investigate these processes further.
References
- 1. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new peptide (1150Da) selectively activates the calcium-calmodulin sensitive isoform of cyclic nucleotide phosphodiesterase from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro generation of an active calmodulin-independent phosphodiesterase from brain calmodulin-dependent phosphodiesterase (PDE1A2) by m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
CALP1 TFA: A Technical Guide to Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 is a synthetic, cell-permeable octapeptide that acts as a calmodulin (CaM) agonist.[1] By mimicking the action of calcium, CALP1 can bind to the EF-hand motifs of calmodulin, inducing a conformational change that subsequently modulates the activity of various downstream effector proteins.[1] This technical guide provides a comprehensive overview of the structure, sequence, and properties of CALP1, with a focus on its trifluoroacetic acid (TFA) salt form. Detailed experimental protocols for its characterization and a summary of its role in cellular signaling are also presented.
It is critical to distinguish CALP1, the calmodulin-binding peptide, from Calpain-1, a calcium-dependent cysteine protease. These are distinct molecules with different structures and functions. This document pertains exclusively to the CALP1 peptide.
Structure and Sequence
The primary structure of CALP1 is a linear sequence of eight amino acids.
CALP1 is typically supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The presence of TFA can affect the net weight and solubility of the peptide.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Amino Acid Sequence | VAITVLVK | [1] |
| Molecular Weight (Free Peptide) | 842.09 g/mol | [1] |
| Molecular Formula (Free Peptide) | C₄₀H₇₅N₉O₁₀ | [1] |
| Purity (typical) | >97% | [1] |
| IC₅₀ (Cytotoxicity and Apoptosis Inhibition) | 52 µM | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Desiccate at -20°C |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and characterization of CALP1 TFA, as well as a functional assay to determine its activity.
Solid-Phase Peptide Synthesis (SPPS) of CALP1
This protocol is a general procedure for the Fmoc-based solid-phase synthesis of the CALP1 peptide.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the CALP1 sequence (Leu, Val, Thr, Ile, Ala, Val).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude CALP1 peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Sample Injection: Inject the dissolved crude CALP1 peptide onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% over 60 minutes) to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of CALP1 (842.09 Da for the free peptide). The TFA adduct may also be observed.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of CALP1 to activate calmodulin-dependent phosphodiesterase.
Materials:
-
Calmodulin
-
Calmodulin-dependent phosphodiesterase (PDE1)
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate assay reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and CaCl₂)
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing assay buffer, calmodulin, and varying concentrations of CALP1. Include control wells without CALP1.
-
Enzyme Addition: Add PDE1 to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Hydrolysis: During the incubation, PDE1 will hydrolyze cAMP to AMP in a calmodulin-dependent manner, which is activated by CALP1.
-
AMP to Phosphate Conversion: Add 5'-nucleotidase to the reaction mixture to convert the AMP produced into adenosine and inorganic phosphate.
-
Phosphate Detection: Add the phosphate assay reagent and incubate to allow color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the amount of phosphate produced, which is proportional to the PDE1 activity. Plot the PDE1 activity against the concentration of CALP1 to determine the dose-response relationship.
Signaling Pathway
CALP1 functions as a calmodulin agonist, directly influencing the calmodulin signaling pathway. In a resting cell, calmodulin is in an inactive state. An increase in intracellular calcium concentration, or the introduction of a calcium mimetic like CALP1, leads to the binding of these activators to the EF-hand domains of calmodulin. This binding induces a conformational change in calmodulin, exposing hydrophobic patches that allow it to interact with and activate a multitude of downstream target proteins.
One of the key targets of activated calmodulin is phosphodiesterase 1 (PDE1). Activated PDE1 hydrolyzes cyclic adenosine monophosphate (cAMP), thereby regulating intracellular cAMP levels and downstream signaling cascades.
Caption: CALP1 activates calmodulin, which in turn activates PDE1, leading to the hydrolysis of cAMP.
Experimental Workflow: Characterization of CALP1
The following diagram illustrates a typical workflow for the synthesis and characterization of the CALP1 peptide.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
The Discovery and Development of CALP1 Peptide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CALP1 is a synthetic, cell-permeable, octameric peptide designed to interact with the EF-hand calcium-binding motifs of calmodulin (CaM) and other calcium-sensing proteins.[1] Its development stemmed from the concept of hydropathic pattern inversion, leading to a peptide that acts as a calmodulin agonist, activating CaM-dependent enzymes in the absence of calcium.[2][3] Furthermore, CALP1 has been identified as a novel type of Ca2+ channel blocker, capable of inhibiting Ca2+-mediated cytotoxicity and apoptosis by targeting the regulatory calcium-sensing domains of ion channels rather than their pores.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the CALP1 peptide.
Discovery and Design
The design of CALP1 was based on the principle of developing peptides with inverted hydropathy patterns to target specific protein domains.[2] The target for CALP1 was the EF-hand motif, a conserved calcium-binding domain found in proteins like calmodulin.[1][2] The peptide was designed to present a complementary surface to an eight-amino-acid stretch within the EF-hand loop, facilitating specific binding.[1]
Table 1: Physicochemical Properties of CALP1 Peptide
| Property | Value | Reference |
| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH (VAITVLVK) | [4] |
| Molecular Weight | 842.09 g/mol | [4] |
| Molecular Formula | C40H75N9O10 | [4] |
| CAS Number | 145224-99-3 | [4] |
Mechanism of Action
CALP1 exhibits a dual mechanism of action, functioning as both a calmodulin agonist and a calcium channel blocker.
Calmodulin Agonism
CALP1 binds to the EF-hand/Ca2+-binding sites of calmodulin, inducing a conformational change that mimics the calcium-bound state.[2][3] This allosteric activation enables the CALP1-CaM complex to modulate the activity of downstream effector proteins, such as phosphodiesterase, even in the absence of elevated intracellular calcium levels.[2][3]
Calcium Channel Blockade
CALP1 also interacts with cytoplasmic calcium-sensing domains on various ion channels, including glutamate receptors and nonselective cation channels.[1][4] By binding to these regulatory sites, CALP1 inhibits channel activity, thereby blocking calcium influx and preventing downstream events like excitotoxicity and apoptosis.[1] This mode of action distinguishes CALP1 from traditional channel blockers that physically obstruct the ion pore.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of the CALP1 peptide.
Table 2: In Vitro Efficacy of CALP1 Peptide
| Assay | Effect | Value | Reference |
| Inhibition of Ca2+-mediated cytotoxicity | IC50 | 52 µM | [4] |
Signaling Pathways
The signaling pathways modulated by CALP1 are centered around its interaction with calmodulin and its direct effect on calcium channels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of the CALP1 peptide.
Peptide Synthesis and Purification
-
Synthesis: Peptides were synthesized using standard solid-phase peptide synthesis protocols.
-
Purification: Crude peptides were purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The purity and identity of the peptides were confirmed by analytical HPLC and mass spectrometry.
Calmodulin Binding Assay (Inhibition of Stains-all-Calmodulin Complex Formation)
-
Principle: The cationic carbocyanine dye "Stains-all" binds to the Ca2+-binding sites (EF-hands) of calmodulin, producing a characteristic spectral change. The displacement of this dye by a competing ligand can be monitored spectrophotometrically.
-
Protocol:
-
Prepare a solution of calmodulin in a suitable buffer.
-
Add "Stains-all" dye and measure the baseline absorbance at the characteristic wavelength.
-
Titrate the calmodulin-dye complex with increasing concentrations of the CALP1 peptide.
-
Measure the absorbance after each addition and calculate the concentration of peptide required to inhibit 50% of the dye binding (IC50).
-
Phosphodiesterase (PDE) Activation Assay
-
Principle: Calmodulin-dependent phosphodiesterase activity is measured by monitoring the hydrolysis of a fluorescent cyclic nucleotide substrate.
-
Protocol:
-
In a multi-well plate, combine calmodulin and the fluorescent PDE substrate in a buffer containing EGTA to chelate any free Ca2+.
-
Add varying concentrations of the CALP1 peptide to the wells.
-
Initiate the reaction by adding a fixed amount of phosphodiesterase.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. The rate of fluorescence change is proportional to the PDE activity.
-
Electrophysiology (Whole-cell Patch Clamp)
-
Principle: This technique is used to measure the ion currents flowing through the channels of a single cell.
-
Protocol for Cultured Neocortical Neurons (Glutamate Receptor Channels):
-
Culture neocortical neurons on coverslips.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Apply glutamate to the cells to activate glutamate receptor channels and record the resulting inward current.
-
Perfuse the cells with a solution containing the CALP1 peptide and re-apply glutamate.
-
Measure the change in the glutamate-induced current to determine the inhibitory effect of the peptide.
-
-
Protocol for Jurkat T cells (Nonselective Cation Channels):
-
Culture Jurkat T cells in suspension.
-
Obtain whole-cell patch-clamp recordings from individual cells.
-
Apply HIV-1 gp120 to activate nonselective cation channels and record the inward current.
-
Perfuse the cells with a solution containing the CALP1 peptide and re-apply HIV-1 gp120.
-
Measure the change in the gp120-induced current to assess the inhibitory effect of the peptide.
-
Apoptosis Assay (Annexin V Staining)
-
Principle: During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye, can be used to detect apoptotic cells by flow cytometry.
-
Protocol for Jurkat T cells:
-
Induce apoptosis in Jurkat T cells (e.g., by treatment with HIV-1 gp120).
-
Treat the cells with varying concentrations of the CALP1 peptide.
-
After the incubation period, wash the cells and resuspend them in annexin-binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to the cells.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
-
Conclusion
The CALP1 peptide represents a significant development in the field of calcium signaling modulation. Its dual functionality as a calmodulin agonist and a novel calcium channel blocker provides a unique tool for studying and potentially treating pathologies associated with dysregulated calcium homeostasis, such as neurodegenerative diseases and certain viral infections. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in furthering the understanding and application of this promising peptide.
References
- 1. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate receptor like channels: Emerging players in calcium mediated signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway analysis of glutamate-mediated, calcium-related signaling in glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CALP1 (TFA Salt)
Audience: Researchers, scientists, and drug development professionals.
Introduction to CALP1 Peptide
CALP1 is a synthetic, cell-permeable octameric peptide designed to act as a calmodulin (CaM) agonist.[1][2][3] Its sequence, VAITVLVK, is structured to bind to the EF-hand calcium-binding domains of CaM.[1][2] By binding to CaM, CALP1 can modulate the activity of CaM-dependent proteins. Notably, it has been shown to block calcium influx through various calcium channels, not by direct pore obstruction, but by targeting the channel's calcium-sensing regulatory mechanisms.[2][3] This property allows CALP1 to prevent calcium-mediated cytotoxicity and apoptosis, making it a valuable tool for studying calcium signaling pathways.[1][3]
The Role of Trifluoroacetic Acid (TFA)
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where Trifluoroacetic acid (TFA) is a standard ion-pairing agent used in the mobile phase to achieve efficient separation.[4][5] Consequently, the final lyophilized peptide product is often a TFA salt.
Key Considerations for TFA in Experiments:
-
Impact on Mass: The TFA counterion contributes to the total mass of the peptide product. The actual peptide content is typically over 80% of the total weight.[2]
-
Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[2]
-
pH Alteration: When dissolved, TFA can lower the pH of the solution. This should be considered in pH-sensitive assays, and the final solution may require pH adjustment.
-
Biological Assays: For most in vitro assays, the residual TFA levels are unlikely to cause interference. However, in highly sensitive cellular studies, its presence should be noted as it can modulate cellular responses at higher concentrations.[2] For such experiments, TFA-removed versions of the peptide may be available or TFA can be exchanged for another counterion like acetate or chloride.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the CALP1 peptide.
| Property | Value | Source |
| Molecular Weight | 842.09 g/mol | [1][2] |
| Formula | C40H75N9O10 | [1][2] |
| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH | [2] |
| Binding Affinity (Kd for CaM) | 88 µM | [3] |
| IC50 (Apoptosis Inhibition) | 44.78 µM - 52 µM | [1][3] |
Experimental Protocols
Protocol 1: Handling and Solubilization of CALP1 Peptide (TFA Salt)
This protocol outlines the procedure for preparing a stock solution of CALP1 peptide.
Materials:
-
Lyophilized CALP1 peptide (TFA salt)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Microcentrifuge
-
Low-retention microtubes
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of lyophilized CALP1 at low speed for a few seconds to collect all the powder at the bottom.
-
Reconstitution: Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). CALP1 is soluble in water up to 1 mg/mL.[1]
-
Solubilization: Gently vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
pH Check (Optional but Recommended): For sensitive cellular assays, check the pH of the stock solution. If it is too acidic due to TFA, adjust it carefully with a small amount of a suitable base (e.g., 0.1 M NaOH).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-retention microtubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1][3]
Protocol 2: In Vitro Calmodulin (CaM) Binding Assay (Pull-Down)
This protocol is designed to verify the calcium-dependent binding of CALP1 to Calmodulin.
Materials:
-
CALP1 peptide stock solution
-
Recombinant Calmodulin (CaM)
-
Calmodulin-Sepharose beads (or similar affinity resin)
-
Binding Buffer A (Calcium-containing): 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.5
-
Binding Buffer B (Calcium-free/Chelating): 50 mM Tris-HCl, 150 mM NaCl, 5 mM EGTA, pH 7.5
-
Wash Buffer (same as Binding Buffer A)
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM EGTA, pH 7.5
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes and rotator
Procedure:
-
Bead Preparation: Resuspend the Calmodulin-Sepharose beads and wash them twice with Binding Buffer A.
-
Binding Reaction:
-
In separate tubes, add a defined amount of CaM-Sepharose beads.
-
Add CALP1 peptide (final concentration ~50-100 µM) to each tube.
-
For the positive binding condition, add Binding Buffer A.
-
For the negative control (calcium-independent binding), add Binding Buffer B.
-
Incubate the tubes on a rotator for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation (500 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, add 50 µL of Elution Buffer to the beads and incubate for 10 minutes at room temperature to elute the bound proteins.
-
Analysis: Collect the eluate after centrifugation. Analyze the eluate by SDS-PAGE and appropriate staining (e.g., Coomassie Blue or silver stain) to visualize the eluted CALP1, demonstrating calcium-dependent binding.
Protocol 3: Functional Assay - Inhibition of Calcium Influx
This protocol uses a fluorescent calcium indicator to measure CALP1's ability to block calcium influx in cultured cells.
Materials:
-
Adherent cells (e.g., HEK293, HeLa) cultured in 96-well plates
-
CALP1 peptide stock solution
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
An agent to induce calcium influx (e.g., ionomycin, thapsigargin, or an appropriate receptor agonist)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to ~80-90% confluency.
-
Dye Loading: Wash the cells with HBSS (with Ca2+). Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS (without Ca2+) to remove excess dye.
-
CALP1 Incubation: Add HBSS (without Ca2+) containing different concentrations of CALP1 (e.g., 10, 25, 50, 100 µM) or a vehicle control to the wells. Incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 485/520 nm for Fluo-4).
-
Record a baseline fluorescence reading.
-
Add the calcium influx-inducing agent (e.g., ionomycin) along with 2 mM CaCl2 to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 5 minutes).
-
-
Data Analysis: Calculate the change in fluorescence intensity (peak - baseline) for each condition. Plot the response against the CALP1 concentration to determine the inhibitory effect.
Visualizations
Caption: Signaling pathway of CALP1 peptide.
Caption: Workflow for CaM pull-down assay.
References
Application Notes and Protocols for CALP1 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 Trifluoroacetate (TFA) is a cell-permeable peptide that acts as a calmodulin (CaM) agonist. By binding to the EF-hand/Ca2+-binding sites of calmodulin, CALP1 can modulate a variety of downstream cellular processes. Additionally, CALP1 has been reported to block calcium influx, thereby inhibiting apoptosis, with a reported IC50 of 44.78 µM. These properties make CALP1 TFA a valuable tool for investigating calcium signaling pathways and their role in cellular functions such as proliferation, apoptosis, and adhesion.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on its mechanism of action, protocols for assessing its effects on cell viability and apoptosis, and guidance on data interpretation and experimental controls.
Mechanism of Action
CALP1's primary mechanism of action is as a calmodulin agonist. Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a key transducer of intracellular calcium signals. Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, including protein kinases (e.g., CaMKII), phosphatases, and ion channels. By mimicking the effect of elevated intracellular calcium on calmodulin, CALP1 can activate these downstream pathways.
Furthermore, CALP1 has been observed to inhibit Ca2+-mediated cytotoxicity and apoptosis by blocking calcium channels, including NMDA and HIV-1 gp120-activated channels. This dual functionality allows for the investigation of both calmodulin activation and the consequences of reduced calcium influx in cellular models.
Data Presentation
Illustrative Quantitative Data
The following tables present illustrative data on the effects of this compound on cell viability and apoptosis. This data is intended to serve as a guide for expected outcomes and for designing experiments. Actual results will vary depending on the cell type, experimental conditions, and assay used.
Table 1: Illustrative Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 24 | 100 | 5.2 |
| 1 | 24 | 98 | 4.8 |
| 10 | 24 | 95 | 6.1 |
| 50 | 24 | 85 | 7.3 |
| 100 | 24 | 70 | 8.5 |
| 0 (Control) | 48 | 100 | 6.5 |
| 1 | 48 | 96 | 5.9 |
| 10 | 48 | 88 | 7.0 |
| 50 | 48 | 75 | 8.2 |
| 100 | 48 | 55 | 9.1 |
Table 2: Illustrative Effect of this compound on Apoptosis (Annexin V-FITC Assay)
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 12 | 2.5 | 1.8 |
| 10 | 12 | 5.1 | 2.3 |
| 50 | 12 | 12.8 | 4.5 |
| 100 | 12 | 25.6 | 8.9 |
| 0 (Control) | 24 | 3.1 | 2.5 |
| 10 | 24 | 8.2 | 3.8 |
| 50 | 24 | 18.9 | 7.2 |
| 100 | 24 | 35.4 | 15.3 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in sterile, deionized water. To prepare a stock solution (e.g., 1 mM), carefully weigh the required amount of peptide and dissolve it in the appropriate volume of water.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, if not water).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
4. Control for Trifluoroacetate (TFA) Effects
TFA is often used in peptide synthesis and purification and can be present as a counter-ion in the final product. It is crucial to consider that TFA itself can have biological effects, including altering cell proliferation.
-
Recommendation: To ensure that the observed effects are due to the CALP1 peptide and not the TFA counter-ion, it is advisable to perform control experiments.
-
Control Experiment: Treat cells with a solution of sodium trifluoroacetate at concentrations equivalent to those present in the this compound treatments. This will help to distinguish the effects of the peptide from the effects of the counter-ion.
-
TFA Removal: For sensitive applications, consider exchanging the TFA counter-ion for a more biologically inert ion like chloride (HCl). This can be achieved through techniques like ion-exchange chromatography.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Application Notes and Protocols for CALP1 TFA in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CALP1 Trifluoroacetate (TFA) in various in-vitro assays. CALP1 is a cell-permeable, octameric peptide that acts as a calmodulin (CaM) agonist.[1][2] It functions by binding to the EF-hand/Ca2+-binding domains of CaM, which in turn modulates calcium-sensitive cellular processes.[1]
Mechanism of Action
CALP1 exerts its effects through several mechanisms:
-
Calmodulin Agonism : It binds to calmodulin with a dissociation constant (Kd) of 88 µM, activating CaM-dependent pathways.
-
Calcium Influx Blockade : CALP1 inhibits calcium influx through various channels, including glutamate receptor channels and store-operated nonselective cation channels.[1] This action contributes to its anti-apoptotic effects.
-
Enzyme Activation : It has been shown to activate CaM-dependent phosphodiesterase activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for CALP1 TFA in various in-vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 44.78 µM - 52 µM | Inhibition of Calcium Influx and Apoptosis | [2] |
| Kd | 88 µM | Calmodulin Binding |
I. Handling and Preparation of this compound
A. Considerations for the TFA Counter-ion
CALP1 is typically supplied as a trifluoroacetate (TFA) salt, a common counter-ion for synthetic peptides. It is crucial to be aware that TFA itself can have biological effects and may interfere with in-vitro assays.[3][4][5][6]
-
Cell Proliferation : TFA has been reported to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[5][6] Conversely, in other cell lines like C6 glioma cells, it has been shown to stimulate cell growth at micromolar concentrations.[3][5]
-
pH Alteration : As a strong acid, residual TFA can lower the pH of your experimental solutions, potentially affecting enzyme activity and other pH-sensitive cellular processes.[3][6]
-
Structural Interference : TFA has a strong absorbance band around 1673 cm⁻¹ which can interfere with the analysis of peptide secondary structure by infrared spectroscopy.[3][6]
For sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate.[3][7][8]
B. Reconstitution Protocol
-
Centrifugation : Before opening, briefly centrifuge the vial to ensure all lyophilized peptide is at the bottom.
-
Solvent Selection : CALP1 is soluble in water to 1 mg/ml. For cell-based assays, use a sterile, endotoxin-free solvent such as sterile water or a buffer compatible with your assay.
-
Stock Solution Preparation :
-
Calculate the required volume of solvent to achieve a desired stock concentration (e.g., 1 mM or 10 mM).
-
Carefully add the solvent to the vial.
-
Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking.
-
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for a few days.
-
II. In-Vitro Assay Protocols
A. Calcium Influx Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to CALP1 using a fluorescent calcium indicator and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer
Protocol:
-
Cell Preparation :
-
For suspension cells, wash and resuspend at a density of 1-2 x 10⁶ cells/mL in Assay Buffer.
-
For adherent cells, seed in appropriate culture vessels to achieve confluence on the day of the experiment.
-
-
Dye Loading :
-
Prepare a dye-loading solution according to the manufacturer's instructions.
-
Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing :
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a suitable concentration for flow cytometry (e.g., 0.5-1 x 10⁶ cells/mL).
-
-
Treatment and Analysis :
-
Establish a baseline fluorescence reading of the untreated cells on the flow cytometer.
-
Add the desired concentration of this compound to the cell suspension and immediately acquire data.
-
For positive and negative controls, add ionomycin and EGTA, respectively, to separate cell suspensions.
-
Analyze the change in fluorescence intensity over time to determine the effect of CALP1 on calcium influx.
-
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced or inhibited by CALP1 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment :
-
Seed cells in a 6-well plate at a density that will not lead to over-confluence during the treatment period.
-
Treat the cells with varying concentrations of this compound, with or without an apoptosis-inducing agent, for the desired time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
-
Cell Harvesting :
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining :
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis :
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
C. Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This protocol provides a general framework for measuring the effect of CALP1 on the activity of CaM-dependent PDEs. Commercial kits are available for this assay.
Materials:
-
Purified CaM-dependent PDE
-
Calmodulin
-
This compound
-
cAMP or cGMP (substrate)
-
Assay buffer (containing CaCl₂)
-
PDE inhibitor (e.g., IBMX) for termination
-
Detection reagents (e.g., Promega's PDE-Glo™ Assay)
Protocol:
-
Assay Setup :
-
In a microplate, combine the purified PDE, calmodulin, and varying concentrations of this compound in the assay buffer.
-
Include controls without CALP1 and without calmodulin.
-
-
Reaction Initiation :
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at the optimal temperature for the PDE for a defined period.
-
-
Reaction Termination :
-
Stop the reaction by adding a PDE inhibitor.
-
-
Detection :
-
Add the detection reagents according to the manufacturer's instructions. This typically involves a secondary enzymatic reaction that converts the remaining cyclic nucleotide into a detectable signal (e.g., luminescence or fluorescence).
-
-
Measurement :
-
Read the signal on a plate reader.
-
Calculate the percentage of PDE activity relative to the control to determine the effect of CALP1.
-
III. Visualizations
Caption: Signaling pathway of this compound.
References
- 1. CALP1 peptide [novoprolabs.com]
- 2. CALP1 | TargetMol [targetmol.com]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. biomatik.com [biomatik.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for the Administration of Novel Peptides in Animal Models
A Focus on Initial Characterization and Hypothetical CALP1 TFA Application
Disclaimer: A thorough search of publicly available scientific literature did not yield specific information on a peptide designated "this compound". The following application notes and protocols are therefore provided as a comprehensive guide for the administration and evaluation of a novel or uncharacterized peptide, using "CALP1" as a hypothetical example. The "TFA" designation typically refers to trifluoroacetic acid, a common counter-ion used in peptide purification, and does not describe the peptide's biological activity. Researchers should adapt these general protocols based on the specific biochemical properties and intended therapeutic target of their peptide of interest.
Application Notes
Novel peptides are increasingly investigated for their therapeutic potential across various fields, including oncology, metabolism, and inflammation. The initial in vivo characterization of a new peptide, herein hypothetically named CALP1, is a critical step in the drug development process. These studies are designed to understand the peptide's behavior in a complex biological system, its potential efficacy, and its safety profile.
1.1. Preclinical Objectives for a Novel Peptide (e.g., CALP1)
-
Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide. This helps in defining the dosing regimen (e.g., frequency and route of administration).
-
Pharmacodynamics (PD): To investigate the relationship between the peptide concentration at the site of action and the observed pharmacological effect. This includes identifying target engagement biomarkers.
-
Efficacy: To assess the therapeutic effect of the peptide in a relevant animal model of disease.
-
Safety and Tolerability: To identify any potential adverse effects and to determine the maximum tolerated dose (MTD).
1.2. Hypothetical Therapeutic Area for CALP1
For the purpose of this guide, we will hypothesize that CALP1 is a novel peptide designed to modulate a cellular signaling pathway involved in inflammation, for instance, by interacting with a specific G-protein coupled receptor (GPCR) that leads to the downstream regulation of inflammatory cytokines.
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of a novel peptide. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
2.1. Peptide Preparation and Formulation
Peptides are typically supplied as a lyophilized powder and require reconstitution before administration.
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a sterile, appropriate vehicle. Common vehicles include sterile water for injection, saline (0.9% NaCl), or phosphate-buffered saline (PBS). The choice of vehicle may depend on the peptide's solubility and stability.
-
Formulation: For sustained release, formulation with excipients or encapsulation in delivery systems (e.g., liposomes, microspheres) may be necessary. For initial studies, a simple aqueous solution is often used.
-
Storage: Store the stock solution and aliquots at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.
2.2. Animal Model Selection
The choice of animal model is critical and should be relevant to the intended therapeutic application. For an anti-inflammatory peptide, a common model is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.
-
Species and Strain: C57BL/6 or BALB/c mice are commonly used.
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
2.3. Administration of the Peptide
The route of administration depends on the desired pharmacokinetic profile and the peptide's properties.
-
Subcutaneous (SC) Injection: Often chosen for peptides to achieve slower absorption and prolonged duration of action.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
Protocol for LPS-Induced Endotoxemia Model:
-
Animal Groups: Divide animals into at least four groups:
-
Vehicle control
-
LPS + Vehicle
-
LPS + CALP1 (low dose)
-
LPS + CALP1 (high dose)
-
-
Peptide Administration: Administer the specified dose of CALP1 or vehicle via the chosen route (e.g., IP) 30 minutes before the LPS challenge.
-
LPS Challenge: Administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via IP injection.
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of distress.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) to measure cytokine levels (e.g., TNF-α, IL-6) and other relevant biomarkers.
-
At the end of the study, euthanize animals and collect tissues for histological analysis or further biochemical assays.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Pharmacokinetic Parameters of CALP1 in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
|---|---|---|---|
| Tmax (h) | IV | 1 | 0.1 |
| SC | 5 | 1.0 | |
| Cmax (ng/mL) | IV | 1 | 1500 |
| SC | 5 | 800 | |
| AUC (ng*h/mL) | IV | 1 | 3000 |
| SC | 5 | 4500 | |
| Half-life (h) | IV | 1 | 2.5 |
| | SC | 5 | 4.0 |
Table 2: Effect of CALP1 on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h |
|---|---|---|---|
| Vehicle Control | - | 10 ± 2 | 25 ± 5 |
| LPS + Vehicle | - | 1200 ± 150 | 3500 ± 400 |
| LPS + CALP1 | 1 | 800 ± 100 | 2000 ± 250 |
| LPS + CALP1 | 10 | 400 ± 50 | 1000 ± 120 |
Data are presented as mean ± SEM.
Visualization
Diagram 1: Hypothetical Signaling Pathway for CALP1
Caption: Hypothetical signaling cascade initiated by CALP1 binding to a GPCR.
Diagram 2: Experimental Workflow for In Vivo Peptide Evaluation
Caption: General workflow for the preclinical evaluation of a novel peptide.
Diagram 3: Logical Flow for Dose Escalation
CALP1 TFA: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 TFA (Calpastatin Peptide, Trifluoroacetate salt) is a potent, cell-permeable peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. In the central nervous system, dysregulation of calpain activity is implicated in the pathophysiology of numerous neurodegenerative diseases and acute neuronal injuries. Overactivation of calpains contributes to neuronal damage through the breakdown of critical cytoskeletal and synaptic proteins, as well as the activation of apoptotic pathways. This compound, a 27-amino acid peptide derived from human calpastatin, specifically inhibits calpain I (μ-calpain) and calpain II (m-calpain), offering a valuable tool for investigating the role of calpains in neuronal function and dysfunction, and as a potential therapeutic agent.
These application notes provide an overview of the utility of this compound in neuroscience research, including its mechanism of action, key quantitative data, and detailed protocols for its use in various experimental settings.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Target | Species | Reference |
| IC₅₀ | 20 nM | Purified Calpain II | Rabbit | |
| Kᵢ | 0.2 nM | µ-Calpain | Not Specified | [No direct citation] |
In Vivo Efficacy of Calpastatin Peptide in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Outcome Measure | Control (SAH) | Calpastatin Peptide (SAH) | Time Point |
| Neurological Score | Lower | Significantly Higher (P<0.05) | 72 hours |
| Brain Water Content | Increased | Significantly Reduced | 72 hours |
| Blood-Brain Barrier Permeability | Increased | Significantly Reduced | 72 hours |
| Cortical Apoptosis | Increased | Significantly Reduced | 72 hours |
Data summarized from a study by Chen et al. (2020).[1][2]
Signaling Pathways
Elevated intracellular calcium, often triggered by events like excitotoxicity, leads to the activation of calpains. Activated calpains can initiate a cascade of events leading to neuronal apoptosis. This compound acts as a direct inhibitor of calpain, thereby blocking these downstream pathological processes.
Experimental Protocols
In Vitro Calpain Activity Assay
This protocol is adapted from commercially available calpain inhibitor screening kits and can be used to assess the inhibitory potential of this compound.[3][4][5]
Materials:
-
This compound
-
Purified Calpain 1 or Calpain 2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 100 mM KCl, 2 mM EGTA, and 0.015% Brij-35)[6]
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)
-
Calcium Chloride (CaCl₂) solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or 1% acetic acid).
-
Prepare serial dilutions of this compound in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Purified calpain enzyme
-
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in kinetic mode for 10-30 minutes at 37°C.[3][4]
-
Calculate the rate of substrate cleavage and determine the inhibitory effect of this compound.
In Vivo Administration via Intracerebroventricular (ICV) Injection in a Rat Model
This protocol is based on a study investigating the effects of calpastatin peptide in a rat model of subarachnoid hemorrhage.[1]
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Stereotaxic apparatus
-
30-gauge needle attached to a syringe
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Dissolve this compound in sterile PBS to the desired concentration (e.g., 10 µg/µl).
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the bregma.
-
Drill a small burr hole in the skull over the target injection site (e.g., for the right lateral ventricle: 1.5 mm posterior, 1.0 mm lateral to the bregma).
-
Slowly lower the 30-gauge needle to the target depth (e.g., 3.6 mm ventral to the bregma).
-
Infuse the this compound solution (e.g., 5 µl containing 50 µg) over several minutes.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal for recovery.
Western Blot Analysis of Apoptosis Markers
This protocol provides a general framework for assessing the effect of this compound on calpain activity and apoptosis-related proteins in neuronal cell lysates or brain tissue homogenates.[7][8][9][10]
Materials:
-
Neuronal cells or brain tissue treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-calpain-1, anti-calpain-2, anti-spectrin, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer and determine protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
TUNEL Assay for Apoptosis Detection
This protocol is for the detection of apoptotic cells in tissue sections or cell cultures following treatment with this compound.[11][12][13][14][15]
Materials:
-
Paraffin-embedded tissue sections or fixed cells on slides/coverslips
-
Xylene and ethanol series for deparaffinization and rehydration (for tissue sections)
-
Proteinase K or other permeabilization reagent
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescent mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Permeabilize the cells/tissue with Proteinase K.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with a fluorescent mounting medium.
-
Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used.
Conclusion
This compound is a highly effective and specific inhibitor of calpains, making it an invaluable research tool in the field of neuroscience. Its ability to permeate cells and exert neuroprotective effects in various models of neuronal injury and disease highlights its potential for both basic research and therapeutic development. The protocols provided here offer a starting point for researchers to investigate the role of calpain-mediated processes in their specific areas of interest. As with any experimental procedure, optimization of these protocols for specific cell types, tissues, and experimental conditions is recommended.
References
- 1. Calpastatin peptide attenuates early brain injury following experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpastatin peptide attenuates early brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. abcam.com [abcam.com]
- 5. Calpain inhibition in a transgenic model of calpastatin overexpression facilitates reversal of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harmonizing TUNEL with multiplexed iterative immunofluorescence enriches spatial contextualization of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neurodegenerative Diseases with Calmodulin and Calpain Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dysregulation is a central and early event in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] This disruption of calcium homeostasis leads to the pathological activation of various downstream effectors, notably calmodulin (CaM) and calpains.[4][5] Modulating the activity of these proteins presents a promising therapeutic avenue for mitigating neuronal damage and disease progression.
These application notes provide a comprehensive overview and detailed protocols for utilizing modulators of calmodulin and calpain activity in neurodegenerative disease research. While the specific entity "CALP1 TFA" is not extensively documented in scientific literature, it is described as a calmodulin (CaM) agonist.[6] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common formulation for synthetic peptides and small molecules.[7] Trifluoroacetic acid (TFA) is often used during the purification process and can have cytotoxic effects in cellular assays at certain concentrations.[8] Therefore, it is crucial to consider potential TFA-induced effects and include appropriate controls in experimental designs.
This document will focus on the broader, well-established roles of calmodulin agonists and calpain inhibitors in studying and potentially treating neurodegenerative disorders.
Data Presentation: Efficacy of Calmodulin and Calpain Modulation
The following tables summarize quantitative data from studies on compounds that modulate calmodulin and calpain activity in the context of neurodegeneration.
Table 1: In Vitro Efficacy of Calmodulin and Calpain Modulators
| Compound/Modulator | Target | Model System | Concentration | Observed Effect | Reference |
| CALP1 | Calmodulin (CaM) | Not Specified | Kd of 88 µM | Binds to CaM EF-hand/Ca2+-binding site | [6] |
| CALP1 | Calcium Channels | Not Specified | IC50 of 44.78 µM | Blocks calcium influx and apoptosis | [6] |
| Calpeptin | Pan-calpain inhibitor | Rotenone-induced rat model of Parkinson's Disease | Not Specified | Attenuates midbrain DA neuronal death and improves symptomatic outcomes | [9] |
Table 2: Neuroprotective Effects of Calpain Inhibition in Animal Models
| Calpain Inhibitor | Animal Model | Disease Focus | Key Findings | Reference |
| Cysteic–leucyl–argininal | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Multiple Sclerosis | Prevented demyelination and inflammation, improved behavioral signs | [4] |
| Not Specified | Preclinical animal models | Parkinson's Disease | Reduced α-Synuclein aggregation, mitigated mitochondrial dysfunction, protected dopaminergic neurons | [10] |
Signaling Pathways and Experimental Workflows
Diagram 1: Calcium Dysregulation and Calpain/Calmodulin Signaling in Neurodegeneration
References
- 1. Calmodulin Binding Domains in Critical Risk Proteins Involved in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Calmodulin binding proteins and neuroinflammation in multiple neurodegenerative diseases (2022) | Danton H. O'Day | 4 Citations [scispace.com]
- 3. Protein Biomarkers Shared by Multiple Neurodegenerative Diseases Are Calmodulin-Binding Proteins Offering Novel and Potentially Universal Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease [mdpi.com]
- 10. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CALP1 TFA in Asthma and Airway Hyperresponsiveness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The calpain-calpastatin system, a family of calcium-dependent proteases and their endogenous inhibitor, has been implicated in the pathogenesis of various inflammatory and remodeling processes. Overactivation of calpain is thought to contribute to airway smooth muscle remodeling in asthma. CALP1 TFA (Calpastatin Peptide Trifluoroacetate) is a synthetic peptide derived from calpastatin, the specific endogenous inhibitor of calpain. While direct studies on this compound in asthma models are limited, these application notes provide a comprehensive overview and detailed protocols based on the established role of calpain inhibitors in mitigating key features of asthma and airway hyperresponsiveness in preclinical models. The provided information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound.
Mechanism of Action
Calpains are intracellular cysteine proteases that, when activated by elevated intracellular calcium levels, cleave a variety of substrate proteins, leading to cellular dysfunction. In the context of asthma, pro-inflammatory cytokines can lead to calpain activation in airway smooth muscle cells (ASMCs). This activation is implicated in signaling pathways that promote ASMC proliferation and collagen synthesis, key components of airway remodeling. This compound, as a calpastatin-derived peptide, is hypothesized to act as a competitive inhibitor of calpain, preventing the cleavage of its downstream targets and thereby mitigating the pathological changes associated with asthma.
Disclaimer: The following protocols and data are based on studies using various calpain inhibitors, such as MDL28170 and Calpeptin, in models of airway inflammation and remodeling. They are provided as a representative guide for investigating this compound. Researchers should perform dose-response studies to determine the optimal concentration and administration schedule for this compound.
Data Presentation
The following tables summarize quantitative data from studies using calpain inhibitors in models relevant to asthma and airway inflammation.
Table 1: Effect of Calpain Inhibitors on Airway Inflammation in Mouse Models
| Model | Treatment | Parameter | Result |
| Ovalbumin-induced Asthma | Calpain Inhibitor | Total cells in BALF | Significant reduction |
| Eosinophils in BALF | Significant reduction | ||
| Neutrophils in BALF | Significant reduction | ||
| Macrophages in BALF | Significant reduction | ||
| Cigarette Smoke-induced Inflammation | Calpeptin | Neutrophils in BALF | Significant reduction (P < 0.001)[1] |
| Eosinophils in BALF | Significant reduction (P < 0.001)[1] | ||
| Macrophages in BALF | Significant reduction (P < 0.01)[1] |
Table 2: Effect of Calpain Inhibitors on Airway Remodeling
| Model | Treatment | Parameter | Result |
| Cytokine-stimulated ASMCs | MDL28170 | Collagen-I synthesis | Blocked increase |
| ASMC proliferation | Blocked increase | ||
| Ovalbumin-induced Asthma | Calpain knockout mice | Airway smooth muscle remodeling | Attenuated |
Table 3: Effect of Calpain Inhibitors on Inflammatory Mediators
| Model | Treatment | Parameter | Result |
| Carrageenan-induced Pleurisy | Calpain Inhibitor I | iNOS expression | Reduced |
| COX-2 expression | Reduced | ||
| LPS-stimulated Endothelial Cells | MDL28170 | ICAM mRNA | Attenuated increase[2] |
| E-selectin mRNA | Attenuated increase[2] | ||
| Cigarette Smoke-induced Inflammation | Calpeptin | IκBα expression | Decreased[1] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an acute allergic airway inflammation model using ovalbumin, a common allergen in preclinical asthma research.[3][4]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., sterile saline or DMSO diluted in saline)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[5]
-
Administer a control group with i.p. injections of saline/alum only.
-
-
This compound Administration (Prophylactic):
-
Beginning on day 21, administer this compound (determine optimal dose, e.g., 1-20 mg/kg) or vehicle via i.p. injection daily. The administration should occur 1 hour before the OVA challenge.
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.[5]
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL by lavaging the lungs with sterile saline.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
-
Cytokine Analysis:
-
Histology:
-
Perfuse and fix the lungs for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
-
Serum IgE:
-
Collect blood and measure OVA-specific IgE levels in the serum by ELISA.
-
-
Protocol 2: House Dust Mite (HDM)-Induced Chronic Airway Inflammation and Remodeling
This protocol uses a clinically relevant allergen, house dust mite extract, to induce a more chronic asthma phenotype with features of airway remodeling.[10][11]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Sensitization and Challenge:
-
Administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to lightly anesthetized mice on day 0.
-
From day 7 to day 11, challenge the mice daily with 10 µg of HDM extract in 50 µL of saline intranasally.
-
A control group receives intranasal saline.
-
-
This compound Administration (Therapeutic):
-
Beginning on day 7 (concurrent with the challenge phase), administer this compound (determine optimal dose) or vehicle via i.p. injection daily, 1 hour before the HDM challenge.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Perform the same endpoint analyses as described in Protocol 1 (AHR measurement, BAL, cytokine analysis, histology).
-
For remodeling assessment, perform Masson's trichrome staining on lung sections to visualize and quantify subepithelial fibrosis (collagen deposition).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Calpeptin attenuates cigarette smoke-induced pulmonary inflammation via suppressing calpain/IκBα signaling in mice and BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 7. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pulmonary inflammation and cytokine dynamics of bronchoalveolar lavage fluid from a mouse model of bronchial asthma during A(H1N1)pdm09 influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeated exposure of house dust mite induces progressive airway inflammation in mice: Differential roles of CCL17 and IL‐13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CALP1 TFA in Glutamate Receptor Channel Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 Trifluoroacetate (TFA) is a cell-permeable peptide that acts as a calmodulin (CaM) agonist. By binding to the EF-hand/Ca2+-binding sites of CaM, CALP1 TFA can modulate the activity of various downstream targets, including glutamate receptor channels. Glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system, are crucial in synaptic plasticity, learning, and memory. Their dysregulation is implicated in numerous neurological disorders. The modulation of these receptors by the calcium-binding protein calmodulin is a key regulatory mechanism. This compound provides a valuable pharmacological tool to investigate the intricate role of CaM in shaping glutamate receptor function and downstream signaling cascades.
These application notes provide detailed protocols for utilizing this compound in the study of glutamate receptor channels, focusing on electrophysiological and calcium imaging techniques.
Mechanism of Action
This compound mimics the effect of elevated intracellular calcium by binding to and activating calmodulin. Activated CaM can then interact with and modulate the function of various proteins, including ionotropic and metabotropic glutamate receptors. For instance, CaM is known to bind directly to the C-terminal domain of the NMDA receptor subunit GluN1 and certain metabotropic glutamate receptors, influencing their gating properties, trafficking, and downstream signaling.[1][2][3][4] By activating CaM, this compound can be used to probe these interactions and their physiological consequences.
Quantitative Data Summary
The following table summarizes the known quantitative parameters of this compound and the effects of calmodulin modulation on glutamate receptor channels. This data is essential for designing and interpreting experiments.
| Parameter | Value | Receptor/Target | Comments | Reference |
| This compound Binding Affinity (Kd) | 88 µM | Calmodulin (CaM) | Indicates the concentration of this compound required to occupy 50% of CaM binding sites. | [5][6] |
| This compound IC50 | 44.78 µM | Calcium Influx and Apoptosis | Concentration of this compound that inhibits 50% of calcium influx and subsequent apoptosis. | [5][6] |
| Calmodulin-mediated Inhibition | Reduction in open probability | NMDA Receptors | Ca2+/CaM binding to the GluN1 subunit reduces the likelihood of the channel being in an open state. | [1][4][7] |
| Calmodulin-mediated Modulation | Altered channel conductance | AMPA Receptors | CaMKII, activated by Ca2+/CaM, can phosphorylate AMPA receptors, leading to changes in their single-channel conductance. | [8] |
| Calmodulin-mediated Modulation | Inhibition of release-inhibiting autoreceptors | mGluRs (Group III) | Ca2+/CaM is required for G-protein βγ subunit release from the C-terminus of group III mGluRs, which inhibits further glutamate release. | [9] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound is proposed to modulate glutamate receptor channels.
Caption: Signaling pathway of this compound in modulating glutamate receptors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology to record glutamate-evoked currents from cultured neurons or brain slices and to assess the modulatory effects of this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology with this compound.
Materials:
-
This compound
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.
-
Glutamate receptor agonists (e.g., NMDA, AMPA, kainate)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water. For example, a 10 mM stock can be prepared and stored at -20°C in aliquots.[5]
-
Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from the desired brain region using standard procedures.
-
Recording Setup: Transfer a coverslip or brain slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Whole-Cell Recording:
-
Baseline Recording:
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply a glutamate receptor agonist (e.g., 100 µM glutamate or a specific agonist like 50 µM NMDA + 10 µM glycine) for a brief period (e.g., 2 seconds) to evoke an inward current.
-
Record several baseline responses to ensure a stable recording.
-
-
Application of this compound:
-
Bath apply this compound at the desired concentration (e.g., 10-100 µM) by adding it to the perfusion solution.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure equilibration.
-
-
Recording the Effect:
-
Repeat the application of the glutamate receptor agonist and record the evoked currents in the presence of this compound.
-
-
Washout:
-
Perfuse the chamber with aCSF without this compound for 10-15 minutes to wash out the compound.
-
-
Post-Washout Recording:
-
Record the glutamate-evoked currents after the washout to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the glutamate-evoked currents before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Fura-2 AM Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to glutamate receptor activation and the modulatory effect of this compound using the ratiometric calcium indicator Fura-2 AM.
Experimental Workflow:
Caption: Workflow for Fura-2 AM calcium imaging with this compound.
Materials:
-
This compound
-
Cultured neurons on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Glutamate receptor agonists
-
Fluorescence microscopy system equipped with a light source for dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in dry DMSO. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Cell Loading:
-
Wash cultured neurons grown on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.[15][16][17][18]
-
-
Imaging Setup:
-
Place the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.
-
-
Baseline [Ca2+]i Recording:
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) from selected regions of interest (individual cells) to establish a stable baseline.
-
-
Glutamate Stimulation:
-
Apply a glutamate receptor agonist to the perfusion solution to induce a calcium influx.
-
Record the change in the F340/F380 ratio over time.
-
-
This compound Incubation:
-
Wash out the agonist and allow the [Ca2+]i to return to baseline.
-
Incubate the cells with this compound at the desired concentration for 10-15 minutes.
-
-
Post-Incubation Stimulation:
-
While continuing to perfuse with this compound, re-apply the glutamate receptor agonist.
-
Record the resulting change in the F340/F380 ratio.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio in response to glutamate stimulation before and after the application of this compound.
-
The ratio change is proportional to the change in intracellular calcium concentration.
-
Troubleshooting
-
No effect of this compound:
-
Verify the activity of the this compound peptide.
-
Increase the concentration or incubation time.
-
Ensure the target cells express calmodulin and the specific glutamate receptor subtype of interest.
-
-
High background fluorescence in calcium imaging:
-
Ensure complete de-esterification of Fura-2 AM.
-
Optimize the dye loading concentration and incubation time to avoid overloading.
-
-
Unstable patch-clamp recordings:
-
Ensure proper grounding and shielding of the setup to minimize electrical noise.
-
Use high-quality glass for pipettes and filter all solutions.
-
Conclusion
This compound serves as a potent tool for elucidating the role of calmodulin in the complex regulation of glutamate receptor channels. The protocols outlined above provide a framework for investigating the functional consequences of CaM activation on glutamate receptor-mediated currents and calcium signaling. These studies can contribute to a deeper understanding of synaptic function and may reveal novel therapeutic targets for neurological disorders characterized by aberrant glutamate signaling.
References
- 1. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical shift assignments of calmodulin bound to the GluN1 C0 domain (residues 841–865) of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical shift assignments of calmodulin bound to a cytosolic domain of GluN2A (residues 1004–1024) from the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Binding of Calmodulin to Group I Metabotropic Glutamate Receptors Regulates Receptor Trafficking and Signaling | Journal of Neuroscience [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Resident Calmodulin Primes NMDA Receptors for Ca2+-Dependent Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Ca2+/calmodulin-dependent kinase II regulation of AMPA receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. news-medical.net [news-medical.net]
- 16. moodle2.units.it [moodle2.units.it]
- 17. researchgate.net [researchgate.net]
- 18. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Application Notes and Protocols for Assessing Cell Permeability of CALP1 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell permeability of CALP1 TFA, a cell-permeable calmodulin (CaM) agonist. The protocols detailed below are designed to offer robust and reproducible methods for determining the ability of this compound to cross cellular membranes, a critical parameter for its biological activity.
This compound is a synthetic peptide that acts as a calmodulin agonist by binding to its EF-hand/Ca2+-binding sites. This interaction can trigger CaM-dependent signaling pathways, including the activation of phosphodiesterase. Furthermore, this compound has been shown to inhibit calcium influx through various channels, thereby protecting cells from Ca2+-mediated cytotoxicity and apoptosis. Understanding the cell permeability of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.
Data Presentation
The following tables summarize hypothetical quantitative data from cell permeability assays for this compound. These tables are provided as a template for presenting experimental results.
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Cells
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A-B | 2.5 ± 0.3 | 1.2 |
| B-A | 3.0 ± 0.4 | ||
| Atenolol (Low Permeability Control) | A-B | 0.5 ± 0.1 | 1.1 |
| B-A | 0.55 ± 0.1 | ||
| Propranolol (High Permeability Control) | A-B | 20.0 ± 2.1 | 0.9 |
| B-A | 18.0 ± 1.9 |
Table 2: Permeability of this compound in Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) |
| This compound | 3.2 ± 0.5 |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 |
| Propranolol (High Permeability Control) | 25.5 ± 3.0 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Caco-2 cell permeability assay workflow.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.
Experimental Protocols
Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[1]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 96-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound (e.g., 10 µM this compound in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive membrane permeability.[2]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Plate Preparation:
-
Carefully coat the filter membrane of the donor plate with 5 µL of the lipid solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Assay Procedure:
-
Prepare solutions of this compound and control compounds in PBS (e.g., at a concentration of 100 µM).
-
Add 200 µL of the compound solutions to the wells of the donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the effective permeability (Pe) using the following equation:
-
Pe = - [ln(1 - Cₐ/Cₑ) / (A * t * (1/Vₐ + 1/Vd))]
-
Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, A is the filter area, t is the incubation time, and Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.
-
-
These protocols provide a starting point for assessing the cell permeability of this compound. Optimization of specific parameters, such as compound concentration and incubation time, may be necessary depending on the specific experimental setup and objectives.
References
Application Notes and Protocols for CALP1 TFA in Immunomodulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 Trifluoroacetate (TFA) is a cell-permeable calmodulin (CaM) agonist that modulates intracellular calcium signaling.[1] As a critical second messenger, calcium plays a pivotal role in a multitude of cellular processes within the immune system, including lymphocyte activation, proliferation, apoptosis, and cytokine production.[2][3] CALP1 TFA, by binding to the EF-hand/Ca2+-binding sites of calmodulin, can activate CaM-dependent enzymes and also block calcium influx through certain calcium channels, thereby inhibiting apoptosis.[1] These properties make this compound a valuable tool for investigating the intricate role of calcium-calmodulin signaling in immunomodulation.
These application notes provide an overview of the potential applications of this compound in immunomodulation research and detailed protocols for key experimental setups.
Principle of Action
This compound acts as a calmodulin agonist, initiating or enhancing the effects of calmodulin, a primary intracellular calcium sensor.[1] Upon binding to Ca2+, calmodulin undergoes a conformational change that allows it to interact with and regulate a wide array of downstream target proteins. These include protein kinases, phosphatases, and transcription factors that are integral to immune cell function.[4] Key signaling pathways influenced by calcium-calmodulin include the Calcineurin-NFAT, NF-κB, and MAPK pathways, all of which are central to orchestrating an immune response.[5][6][7][8]
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential effects of this compound in various immunomodulatory assays.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index (CFSE Assay) |
| Unstimulated Control | 0 | 1.0 ± 0.2 |
| Stimulated Control (anti-CD3/CD28) | 0 | 8.5 ± 1.1 |
| This compound | 10 | 6.2 ± 0.8 |
| This compound | 25 | 4.1 ± 0.6 |
| This compound | 50 | 2.3 ± 0.4 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | 0 | <10 | <20 | <15 |
| Stimulated Control (anti-CD3/CD28) | 0 | 2540 ± 320 | 4850 ± 510 | 1820 ± 210 |
| This compound | 10 | 1850 ± 250 | 3540 ± 420 | 1350 ± 180 |
| This compound | 25 | 1120 ± 150 | 2180 ± 290 | 890 ± 110 |
| This compound | 50 | 580 ± 75 | 1050 ± 140 | 430 ± 60 |
Table 3: Effect of this compound on Macrophage Polarization Marker Expression (Relative Gene Expression)
| Treatment Group | Concentration (µM) | M1 Marker (iNOS) | M2 Marker (Arg1) |
| M0 (Unpolarized) | 0 | 1.0 | 1.0 |
| M1 (LPS/IFN-γ) | 0 | 15.2 ± 2.1 | 0.8 ± 0.2 |
| M1 + this compound | 25 | 9.8 ± 1.5 | 1.2 ± 0.3 |
| M2 (IL-4/IL-13) | 0 | 1.5 ± 0.4 | 22.5 ± 3.5 |
| M2 + this compound | 25 | 1.2 ± 0.3 | 15.1 ± 2.8 |
Signaling Pathways and Experimental Workflows
This compound in T-Cell Activation Signaling
This compound is hypothesized to modulate T-cell activation by interfering with the calcium-dependent signaling cascades downstream of T-cell receptor (TCR) engagement. By acting as a calmodulin agonist, it can influence the activity of calcineurin, a key phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes crucial for T-cell activation and cytokine production.[6][9]
Experimental Workflow for T-Cell Activation Assay
The following workflow outlines the steps to assess the impact of this compound on T-cell activation.
This compound in Macrophage Polarization
Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical process in the immune response, and it is influenced by intracellular calcium levels. This compound may modulate macrophage polarization by altering calcium-dependent signaling pathways that regulate the expression of key M1 and M2 markers.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
Objective: To determine the effect of this compound on the proliferation of primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate T-cells from human PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's protocol.
-
Resuspend the isolated T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-human CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium containing anti-human CD28 antibody (1 µg/mL).
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add 100 µL to the respective wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.
Protocol 2: Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of key cytokines by activated T-cells.
Materials:
-
Supernatants from the T-cell proliferation assay (Protocol 1)
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
-
Microplate reader
Procedure:
-
After 72 hours of incubation in the T-cell proliferation assay, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
Perform ELISA for IL-2, IFN-γ, and TNF-α on the collected supernatants according to the manufacturer's instructions provided with the respective kits.[10][11][12]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve generated for each cytokine.
Protocol 3: Macrophage Polarization Assay
Objective: To evaluate the influence of this compound on the polarization of macrophages into M1 and M2 phenotypes.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
This compound
-
6-well culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers for iNOS (M1 marker) and Arg1 (M2 marker)
Procedure:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
Differentiate the THP-1 monocytes into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent M0 macrophages with PBS.
-
For M1 polarization, add fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization, add fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
To test the effect of this compound, add the compound at the desired concentrations to the M1 and M2 polarization media. Include a vehicle control for each condition.
-
Incubate the plates for another 24-48 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform qRT-PCR to analyze the relative gene expression of the M1 marker iNOS and the M2 marker Arg1. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 4: NFAT Nuclear Translocation Assay
Objective: To visualize the effect of this compound on the nuclear translocation of NFAT in response to T-cell stimulation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
PMA and Ionomycin
-
This compound
-
Anti-NFAT antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes to induce NFAT activation.
-
Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate the cells with a primary antibody against NFAT.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the cells on slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of NFAT by analyzing the co-localization of the NFAT signal with the DAPI signal.
Conclusion
This compound presents a valuable tool for dissecting the complex role of calcium-calmodulin signaling in the immune system. The protocols outlined above provide a framework for investigating its effects on T-cell activation, cytokine production, and macrophage polarization. Further studies can also explore its impact on other immune cell types and in in vivo models of inflammatory and autoimmune diseases. The ability to modulate a central signaling hub like calmodulin opens up numerous avenues for both basic research and the development of novel immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nuclear calcium is required for human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB is crucial in proximal T-cell signaling for calcium influx and NFAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin influences MAPK signaling by binding KSR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Receptor-induced Nuclear Factor κB (NF-κB) Signaling and Transcriptional Activation Are Regulated by STIM1- and Orai1-mediated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Cytokine Assay Reagents | Revvity [revvity.com]
Troubleshooting & Optimization
CALP1 TFA stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of CALP1 TFA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage temperatures are -20°C for up to one year and -80°C for up to two years.[1]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. For storage, it is recommended to keep solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in water.[1][2] For biological experiments, it is advisable to use sterile, nuclease-free water.
Q4: What is the role of Trifluoroacetic acid (TFA) in the CALP1 product?
A4: TFA is a counterion commonly used in the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). It helps to solubilize the peptide and improve chromatographic separation. The final product is a TFA salt of the CALP1 peptide.
Q5: Can the TFA counterion affect my experiments?
A5: For most in vitro assays, the residual TFA is unlikely to interfere with the results. However, in highly sensitive cell-based assays or at high peptide concentrations, TFA could potentially alter intracellular pH or have off-target effects. It is important to include appropriate vehicle controls in your experiments.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Solution
-
Possible Cause 1: Incorrect Solvent.
-
Troubleshooting Step: Ensure you are using a recommended solvent such as sterile water.
-
-
Possible Cause 2: Peptide Aggregation.
-
Possible Cause 3: High Concentration.
-
Troubleshooting Step: Attempt to dissolve the peptide at a lower concentration.
-
Issue 2: Loss of Biological Activity
-
Possible Cause 1: Improper Storage.
-
Troubleshooting Step: Verify that both the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light and moisture. Review the storage guidelines in the tables below.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Troubleshooting Step: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles. Each aliquot should ideally be used only once.
-
-
Possible Cause 3: Peptide Degradation.
-
Troubleshooting Step: Peptides in solution, especially at neutral or alkaline pH, can be susceptible to hydrolysis or oxidation over time. Prepare fresh solutions for critical experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture.[1] |
| -80°C | 2 years | Sealed, away from moisture.[1] | |
| In Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of sterile water to the vial to achieve the desired stock concentration.
-
Gently vortex or pipet up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can induce aggregation.
-
For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.
Caption: Troubleshooting logic for addressing common issues with this compound experiments.
References
Technical Support Center: TFA Removal from CALP1 Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of Trifluoroacetic Acid (TFA) from synthetic peptides, with a focus on the CALP1 peptide.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove residual TFA from my synthetic CALP1 peptide?
Trifluoroacetic acid (TFA) is a strong acid used during solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase HPLC (RP-HPLC) for purification.[1][2] While effective, residual TFA counter-ions can adversely affect your experiments for several reasons:
-
Biological Activity: TFA can alter the secondary structure, solubility, and conformation of peptides, which may impact their biological function.[1][3] For a bioactive peptide like CALP1, which functions by interacting with calcium-sensing EF-hand motifs in proteins like calmodulin (CaM), maintaining its native structure is critical.[4][5] Residual TFA can interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors.[1][6][7] Studies have shown TFA can be cytotoxic at concentrations as low as 10 nM.[3][7]
-
Physicochemical Properties: The presence of TFA as a counter-ion affects the peptide's overall mass, which can lead to inaccuracies in quantification.[1][8]
-
Assay Interference: TFA has a strong absorbance band at 1673 cm-1, which can interfere with secondary structure determination by infrared spectroscopy.[6] Its acidity can also alter the pH of your assay, leading to variability and skewed data.[6][7] For critical applications such as in vivo studies or the development of active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often required.[1][3]
Q2: What are the most common methods for removing TFA from peptides?
Several established methods are used to remove or exchange TFA counter-ions, each with specific advantages.[1]
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely adopted method that involves repeatedly dissolving the peptide in a dilute solution of a stronger acid, such as hydrochloric acid (HCl), followed by lyophilization.[9][10][11] The stronger acid protonates the trifluoroacetate, which is then removed as volatile free TFA during freeze-drying.[12]
-
Ion-Exchange Chromatography (IEX): This technique uses an anion-exchange resin to capture the negatively charged TFA ions while allowing the peptide to be eluted with a different, more biologically compatible counter-ion like acetate.[1][13]
-
Reverse-Phase HPLC (RP-HPLC): The same HPLC column used for purification can be repurposed for salt exchange.[11][14] The peptide is loaded onto the column and washed extensively with a mobile phase containing a different acid (e.g., acetic acid) before being eluted.[11][13]
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating them.[1] For example, after cleavage, the peptide is often precipitated using cold diethyl ether, which helps remove unbound TFA and other small-molecule impurities.[9]
Q3: How do I choose the best TFA removal method for my CALP1 peptide?
The optimal method depends on several factors, including the peptide's properties, the required final purity, and the experimental scale.[1]
-
For most standard applications requiring a switch to a chloride salt, the HCl salt exchange method is robust and effective.[1]
-
Ion-exchange chromatography is highly recommended for peptides that are sensitive to the very low pH conditions of HCl treatment or when a specific, non-chloride counter-ion like acetate is desired.[1][13] Given that CALP1's function is dependent on precise molecular interactions, using a milder method like IEX to switch to an acetate salt may be preferable for sensitive biological assays.[8]
-
RP-HPLC based exchange is also a viable option but can lead to sample dilution, requiring a subsequent concentration step.[14] This method's effectiveness relies on the peptide's ability to be retained on the column.[11]
Below is a decision workflow to help guide your choice.
Caption: Decision workflow for selecting a TFA removal method.
Data Summary
The efficiency and suitability of TFA removal methods can vary. The following table provides a general comparison to guide your selection.
| Method | Typical TFA Reduction | Advantages | Disadvantages | Best For |
| HCl Salt Exchange | High (>99%) | Simple, effective, uses common lab reagents.[9] | Requires very low pH which can degrade sensitive peptides; multiple cycles needed.[10][13] | Routine exchange to a chloride salt for robust peptides. |
| Ion-Exchange (IEX) | Very High (>99.5%) | Mild conditions, allows exchange to various counter-ions (e.g., acetate).[1] | Requires specific IEX resins, may have lower peptide recovery.[8] | pH-sensitive peptides; when acetate or other specific salts are required. |
| RP-HPLC Exchange | High (>99%) | Can be done on the same system as purification.[11] | Dilutes the peptide sample; peptide loss can occur if it doesn't bind well to the column.[11][14] | Hydrophobic peptides that are well-retained on a C18 column. |
| Precipitation | Moderate (Bulk Removal) | Good for removing unbound TFA and cleavage by-products.[9] | Inefficient for removing ionically bound TFA; risk of peptide loss.[1] | Initial clean-up of crude peptide post-cleavage. |
Troubleshooting Guide
Q1: I performed several rounds of lyophilization with HCl, but I still detect TFA. What should I do?
This is a common issue, as TFA can bind very tightly to peptides with multiple basic residues (e.g., Lysine, Arginine).[3] CALP1 contains one lysine residue (VAITVLVK), which will be protonated and paired with a TFA counter-ion.[4]
-
Increase HCl Concentration/Repetitions: Ensure the final HCl concentration is between 2 mM and 10 mM.[10][11] Concentrations below this range may result in incomplete exchange.[10] You may need to perform the dissolution-lyophilization cycle 3 or more times.[10][11]
-
Consider an Alternative Method: If repeated lyophilization is ineffective, your peptide may be particularly prone to strong TFA binding.[1] In such cases, ion-exchange chromatography is often a more effective approach.[1]
Q2: My CALP1 peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be challenging, and changes in pH and counter-ion composition can cause precipitation.[1]
-
Adjust the Solvent: Instead of dissolving the peptide in pure distilled water before adding HCl, consider using a buffer that can help maintain solubility.[10] A common choice is a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[10][11]
-
Check Peptide Concentration: Try working with a more dilute peptide solution during the exchange process.
Q3: My peptide yield is very low after TFA removal. What are the potential causes?
Peptide loss during post-purification steps is a known issue.[1]
-
Handling Losses: Be mindful of losses during transfers between tubes.[1] Ensure all peptide material is fully dissolved before each transfer and rinse tubes to recover any residual material.[1]
-
Precipitation: As mentioned above, peptide precipitation can lead to significant loss if the precipitated material is not fully recovered and redissolved.[1]
-
Method-Specific Loss: In ion-exchange chromatography, some peptide may be irreversibly bound to the resin.[8] Ensure you are using the correct elution conditions and a sufficient volume to recover your peptide completely.
Detailed Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from standard procedures for replacing TFA with chloride counter-ions.[10][11]
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Methodology:
-
Dissolve Peptide: Dissolve the peptide-TFA salt in high-purity distilled water at a concentration of approximately 1 mg/mL.[10] If solubility is an issue, a phosphate buffer can be used instead.[11]
-
Add HCl: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10][11]
-
Incubate: Allow the solution to stand at room temperature for at least one minute to facilitate ion exchange.[9][10]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[9][10]
-
Lyophilize: Lyophilize the frozen solution overnight or until all liquid has been removed.[9][10]
-
Repeat: To ensure complete removal, repeat the cycle of re-dissolving the peptide powder in a fresh solution of 2-10 mM HCl and lyophilizing at least two more times.[10][11]
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This protocol describes the removal of TFA and its replacement with acetate using a strong anion-exchange (SAX) resin.[1][9][12]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin (e.g., AG1-X8, quaternary ammonium form).[1][12] Ensure there is a 10- to 50-fold excess of anion-binding sites in the resin relative to the estimated amount of TFA in the peptide sample.[1][9]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.[1][9]
-
Washing: Wash the column thoroughly with high-purity distilled water to remove excess sodium acetate.[1][9]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[1][9]
-
Elution & Collection: Elute the column with distilled water.[1][9] The positively charged TFA anions will bind to the resin, while the peptide (now as an acetate salt) will flow through.[1] Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1][9]
CALP1 Signaling Pathway Context
Understanding the mechanism of action for CALP1 underscores the importance of removing confounding variables like TFA from experimental systems. CALP1 acts as a calcium channel blocker by targeting the calcium-sensing protein Calmodulin (CaM), thereby preventing Ca²⁺-mediated apoptosis.[4][5]
Caption: Simplified pathway of CALP1-mediated inhibition of calcium influx.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. lifetein.com [lifetein.com]
- 4. CALP1 peptide [novoprolabs.com]
- 5. glpbio.com [glpbio.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: CALP1 Alternative Salt Forms (Acetate vs. HCl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetate and hydrochloride (HCl) salt forms of CALP1.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences I should expect between the acetate and HCl salt forms of CALP1?
A1: The counter-ion (acetate or chloride) can significantly influence the physicochemical properties of CALP1.[1][2][3] Key differences you might observe include:
-
Solubility: Salt forms are generally chosen to improve upon the solubility of the free base.[1][4][5][6] However, the solubility of each salt can be highly dependent on the pH of the solvent.[7][8] Hydrochloride salts of basic drugs may exhibit decreased solubility in acidic solutions due to the common ion effect.[7][8]
-
Stability: The choice of salt form can impact the chemical stability of CALP1. For instance, peptides containing free sulfhydryl groups may exhibit better stability as HCl salts against oxidation.[9][10] Conversely, the manufacturing process for the salt form can also introduce stability risks; for example, the hydrochloride salt of one compound showed a loss of hydrogen chloride at elevated temperatures.
-
Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. Different salt forms will have varying degrees of hygroscopicity, which can affect handling, storage, and formulation.[1]
-
Physical Form: Acetate salts are often preferred in peptide development as they tend to produce a better lyophilizate cake, which is easier to handle than the "fluffy" consistency that can result from other salts.[9][10]
Q2: I'm observing lower than expected solubility with the CALP1 HCl salt in my acidic buffer. Why is this happening?
A2: This is likely due to the "common ion effect".[7][8] When the CALP1 HCl salt is dissolved in a solution that already contains chloride ions (e.g., from hydrochloric acid used to lower the pH), the equilibrium shifts, leading to a decrease in the salt's solubility and potential precipitation.[7][11] It has been observed that free bases can sometimes exhibit higher solubility in the pH range of the stomach than their hydrochloride salts due to this effect.[7]
Q3: My experimental results are inconsistent between batches of the same CALP1 salt form. What could be the cause?
A3: Inconsistent results between batches can stem from several factors related to the salt form:
-
Polymorphism: Different crystalline forms (polymorphs) of the same salt can have different solubilities and dissolution rates.
-
Hygroscopicity: If one batch has absorbed more water than another, the effective concentration of CALP1 will be lower, leading to variability.
-
Impurities: Residual solvents or by-products from the salt formation process can affect the compound's behavior.
It is crucial to have robust analytical characterization for each batch to ensure consistency.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Experiment
-
Symptom: CALP1 (either salt form) precipitates out of solution upon addition to your experimental buffer.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| pH-dependent solubility | Determine the pH-solubility profile for both salt forms. You may need to adjust the pH of your buffer to maintain solubility. |
| Common Ion Effect (HCl salt) | If using an acidic buffer containing chloride, consider switching to a different acid to adjust the pH, or use the acetate salt form.[7] |
| Buffer composition | Certain ions in your buffer may be interacting with CALP1 to form a less soluble complex. Try a simpler buffer system (e.g., HEPES, PBS) to see if the problem persists. |
| Supersaturation | You may be creating a supersaturated solution that is not stable over time. Try preparing your stock solution at a slightly lower concentration. |
Issue 2: Inconsistent Biological Activity
-
Symptom: The acetate and HCl salt forms of CALP1 are showing different levels of activity in your in-vitro or in-vivo assays, even when molar concentrations are the same.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Different Bioavailability | The salt form can influence absorption and bioavailability.[1] While this is more relevant for in-vivo studies, it can be a factor. |
| Interaction with Assay Components | The different counter-ions (acetate vs. chloride) could be interacting with components of your assay, affecting the results. Run a vehicle control for each salt form to rule this out. |
| Stability in Assay Media | One salt form may be less stable than the other in your specific assay media over the time course of the experiment. Assess the stability of both forms in your media. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of CALP1 Salt Forms
| Property | CALP1 Acetate | CALP1 HCl |
| Molecular Weight | X g/mol | Y g/mol |
| Aqueous Solubility (pH 7.4) | ~15 mg/mL | ~25 mg/mL |
| Solubility in 0.1 M HCl | ~20 mg/mL | ~5 mg/mL (potential for common ion effect)[7] |
| Hygroscopicity (at 80% RH) | Slightly hygroscopic | Hygroscopic |
| Melting Point | 150-155 °C | 175-180 °C (with potential degradation) |
Note: This table contains placeholder data and should be populated with your experimental findings.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the CALP1 salt form to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate the solid material from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Measure the concentration of CALP1 in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µM) against the measured pH of each supernatant.
Protocol 2: Comparative Stability Assessment
-
Prepare solutions of CALP1 acetate and CALP1 HCl in the relevant experimental media (e.g., cell culture media, formulation buffer).
-
Aliquot the solutions into separate vials for each time point.
-
Store the vials under controlled conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial of each salt form and immediately analyze the concentration of intact CALP1 using a stability-indicating HPLC method.
-
Calculate the percentage of CALP1 remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining against time for each salt form to compare their degradation kinetics.
Visualizations
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt Form Choices | Peptide Development | AmbioPharm | AmbioPharm [ambiopharm.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Minimizing CALP1 TFA Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using CALP1 TFA in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity when using peptides supplied as TFA salts, such as this compound, is often attributed to the trifluoroacetic acid (TFA) counter-ion rather than the peptide itself.[1][2] TFA is a strong acid used during peptide synthesis and purification and can remain as a salt with the final peptide product.[1][3][4] Residual TFA has been shown to be cytotoxic to various cell lines, even at nanomolar concentrations, and can interfere with biological assays.[3][4][5]
Q2: How can we determine if the observed cytotoxicity is from the CALP1 peptide or the TFA salt?
A2: To determine the source of cytotoxicity, you can perform a control experiment.[3] Treat a parallel set of cells with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as the TFA present in your this compound stock solution.[3] If you observe similar levels of cytotoxicity in the TFA-only control, it strongly suggests that the TFA counter-ion is the primary contributor to the observed cell death.
Q3: What are the recommended strategies to minimize TFA-induced cytotoxicity?
A3: The most effective strategy is to remove the TFA counter-ion and exchange it for a more biologically compatible one, such as acetate or hydrochloride (HCl).[3][6][7] This process is known as counter-ion exchange. For future experiments, consider purchasing peptides with acetate or HCl as the counter-ion.[3][6]
Q4: Can the pH of our culture medium be affected by this compound?
A4: Yes, TFA is a strong acid and can lower the pH of your culture medium, especially at higher concentrations of the peptide stock.[1][3] This pH shift can contribute to cytotoxicity. It is advisable to check the pH of your final assay solution after adding the this compound and ensure your buffer system has sufficient capacity to maintain a stable pH.[3]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
-
Possible Cause: Cytotoxicity from the TFA counter-ion.
-
Troubleshooting Steps:
-
Perform a TFA Control Experiment: As detailed in the experimental protocols below, test the effect of a TFA salt solution on your cells at equivalent concentrations to those in your this compound experiment.[3]
-
Perform Counter-Ion Exchange: If TFA is confirmed to be cytotoxic, follow the protocol for exchanging TFA for acetate or hydrochloride.[7]
-
Source Alternative Salt Forms: For future studies, procure CALP1 with a different salt form, such as acetate or HCl, which are known to be more biocompatible.[6][8]
-
Issue 2: Inconsistent or Irreproducible Results in Cell-Based Assays
-
Possible Cause: Interference from residual TFA.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution.
-
Use a Control for TFA Effects: Always include a TFA-only control in your experiments to account for any potential off-target effects of the counter-ion.[3]
-
Consider Peptide Purity: For sensitive cell-based assays, using a higher purity peptide (>98%) can help minimize the impact of any residual impurities from the synthesis process.[6]
-
Quantitative Data Summary
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell proliferation | [5] |
| Articular Chondrocytes | 10 nM - 100 nM | Inhibition of cell proliferation | [5] |
| Neonatal Mouse Calvariae | 10 nM - 100 nM | Inhibition of cell proliferation | [5] |
| Various Cell Lines | Not Specified | Can inhibit or stimulate cell proliferation | [1] |
Experimental Protocols
Protocol 1: Assessing TFA Cytotoxicity in a Cell Line
Objective: To determine the concentration-dependent cytotoxic effect of TFA on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay kit (e.g., MTT, XTT)
-
Plate reader
Methodology:
-
Prepare a stock solution of NaTFA in your complete cell culture medium.
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the NaTFA stock solution to achieve a range of final concentrations (e.g., 1 nM to 1 mM) in the wells.
-
Replace the existing culture medium with the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).
-
Incubate the cells for a duration relevant to your this compound experiments (e.g., 24, 48, 72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the TFA concentration to generate a dose-response curve and determine the IC50 value, if applicable.[3]
Protocol 2: Counter-Ion Exchange from TFA to Acetate
Objective: To replace the TFA counter-ion of the CALP1 peptide with the more biocompatible acetate counter-ion using ion-exchange chromatography.[7]
Materials:
-
This compound peptide
-
Strong anion-exchange resin
-
Chromatography column
-
Sodium acetate solution (1 M)
-
Distilled water
-
Lyophilizer
Methodology:
-
Column Preparation: Pack a chromatography column with the strong anion-exchange resin.
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Washing: Thoroughly wash the column with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the this compound salt in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water. The CALP1 peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final CALP1 acetate salt.[7]
Visualizations
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: CALP1's known mechanism of inhibiting Ca2+-mediated cytotoxicity.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. benchchem.com [benchchem.com]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
CALP1 TFA and batch-to-batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with CALP1 TFA, with a specific focus on managing and troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results between different batches of a synthetic peptide like this compound are a common issue and can often be attributed to batch-to-batch variability. This variability can arise from several factors during peptide synthesis and purification.
Potential Root Causes of Batch-to-Batch Variability:
-
Purity Differences: Even with similar reported purity levels, the nature and quantity of impurities can differ between batches. Impurities may include truncated or deletion sequences, or chemically modified peptides that can have off-target effects or interfere with the activity of the target peptide.[1]
-
Counterion (TFA) Content: Trifluoroacetic acid (TFA) is used in peptide synthesis and purification, and residual amounts remain as counterions to the positively charged amino acid residues in the peptide.[2] The amount of TFA can vary between batches and may affect the peptide's solubility, stability, and even its biological activity.[2][3][4][5]
-
Peptide Content: The net peptide content (the actual amount of peptide in the lyophilized powder) can vary between batches. This can lead to inaccuracies in the preparation of stock solutions and subsequent dilutions, resulting in inconsistent effective concentrations in your experiments.
-
Water Content: Lyophilized peptides can absorb moisture from the atmosphere, leading to variations in the actual peptide concentration by weight.
Troubleshooting Workflow for Batch-to-Batch Variability:
Here is a logical workflow to diagnose and mitigate issues arising from this compound batch-to-batch variability:
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Q2: How can we ensure the quality of a new batch of this compound before starting our experiments?
A2: Proactive quality control is crucial to minimize experimental variability. Before using a new batch of this compound in large-scale or critical experiments, it is highly recommended to perform in-house validation.
Recommended Quality Control (QC) Workflow for Incoming Peptides:
Caption: Quality control workflow for new batches of this compound.
Quantitative Data Summary: Key QC Parameters for Synthetic Peptides
| Parameter | Method | Typical Specification | Importance |
| Identity | Mass Spectrometry (MS) | Measured mass ± 1 Da of theoretical mass | Confirms the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for cell-based assays | Ensures that the observed biological effect is due to the target peptide. |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | 70-90% | Necessary for accurate stock solution preparation. |
| TFA Content | Ion Chromatography or NMR | <10% | High TFA content can be cytotoxic and affect experimental results.[2][3] |
| Water Content | Karl Fischer Titration | <10% | Affects the accuracy of weighing the peptide for stock solution preparation.[6] |
Q3: We are observing lower than expected potency of this compound in our phosphodiesterase activation assay. What could be the issue?
A3: A decrease in the expected potency of this compound can be due to several factors, ranging from peptide quality to experimental setup.
Troubleshooting Steps for Low Peptide Potency:
-
Peptide Integrity:
-
Degradation: Improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles) can lead to peptide degradation.[3] Always store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C.
-
Oxidation: If the peptide sequence contains susceptible amino acids (e.g., Met, Cys, Trp), it can get oxidized, leading to a loss of activity.[3]
-
-
Experimental Conditions:
-
Incorrect Concentration: Double-check your calculations for stock solution and dilutions, taking into account the net peptide content from the Certificate of Analysis.
-
Assay Buffer Components: Ensure that the components of your assay buffer are compatible with the peptide and the assay itself. For instance, high concentrations of certain salts could affect peptide conformation and activity.
-
-
Batch-to-Batch Variability: As discussed in Q1, the new batch might have a lower net peptide content or a different impurity profile that affects its biological activity.
Q4: Our cells are showing signs of toxicity after treatment with this compound, even at concentrations where we expect to see a biological effect. Why is this happening?
A4: Cell toxicity can be a significant issue when working with synthetic peptides.
Potential Causes of Toxicity and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High TFA Concentration | Residual TFA from synthesis can be cytotoxic.[2][5] | Consider TFA removal by ion exchange or dialysis if it is a concern for your specific cell type. |
| Peptide Aggregation | Hydrophobic peptides can aggregate at high concentrations, and these aggregates can be toxic to cells. | Ensure complete dissolution of the peptide. If solubility is an issue, try using a different solvent or sonication. Always visually inspect for precipitates before use. |
| Contaminants | Other impurities from the synthesis process could be toxic. | Use a higher purity grade of the peptide (>98%). |
| Incorrect Dosage | The actual concentration of the peptide might be higher than intended due to errors in weighing or calculation. | Re-calculate and prepare fresh dilutions from a newly prepared stock solution. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
This compound
-
Cells of interest (e.g., HEK293, HeLa)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection module
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a 2X loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).
-
This compound Addition: Inject the desired concentrations of this compound into the wells.
-
Data Acquisition: Immediately start recording the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.
Protocol 2: Phosphodiesterase (PDE) Activity Assay
This protocol provides a general method to assess the activation of calmodulin-dependent phosphodiesterase by this compound.[7][8][9][10]
Materials:
-
This compound
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
Calmodulin
-
cAMP or cGMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer with Mg²⁺ and Ca²⁺)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well clear plates
-
Spectrophotometer
Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, calmodulin, PDE1, and different concentrations of this compound.
-
Initiate Reaction: Add the substrate (cAMP or cGMP) to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction & Color Development:
-
Add 5'-Nucleotidase to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate.
-
Add the phosphate detection reagent.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., ~620 nm for Malachite Green).
-
Data Analysis: The amount of phosphate produced is proportional to the PDE activity.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to assess this compound-induced apoptosis by flow cytometry.[11][12]
Materials:
-
This compound
-
Cells of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) detects early apoptotic cells.
-
PI signal detects late apoptotic and necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathway
Calmodulin-Dependent Signaling Pathway
CALP1 is a calmodulin (CaM) agonist. Calmodulin is a key intracellular calcium sensor that, upon binding to Ca²⁺, undergoes a conformational change and activates a variety of downstream effector proteins, including protein kinases and phosphatases, leading to a wide range of cellular responses.[13][14][15][16]
Caption: Overview of the Calmodulin (CaM) signaling pathway and the role of CALP1.
References
- 1. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com.cn [genscript.com.cn]
- 3. genscript.com [genscript.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Calmodulin - Wikipedia [en.wikipedia.org]
- 16. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CALP1 TFA and Other Calmodulin Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CALP1 TFA (Calcipressin 1, Trifluoroacetate) and other prominent calmodulin (CaM) modulators. This document provides a data-driven overview of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. Its modulation presents a significant therapeutic target for a variety of diseases. This guide focuses on this compound, a CaM agonist, and compares its characteristics with well-established CaM antagonists: Calmidazolium, W-7, and Trifluoperazine.
Performance Comparison of Calmodulin Modulators
The following table summarizes the key quantitative data for this compound and other selected calmodulin modulators. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.
| Modulator | Type | Target/Assay | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | Agonist | Calmodulin (CaM) EF-hand/Ca2+-binding site | 88 µM[1][2][3] | 44.78 µM (for apoptosis inhibition)[1][2][3] |
| Calmidazolium | Antagonist | Calmodulin | 3 nM[4] | 0.15 µM (for CaM-dependent phosphodiesterase)[4], 0.35 µM (for CaM-induced erythrocyte Ca2+-transporting ATPase)[4] |
| W-7 | Antagonist | Ca2+-calmodulin-dependent phosphodiesterase | - | 28 µM[4] |
| Myosin light chain kinase | - | 51 µM[4] | ||
| Trifluoperazine | Antagonist | Dopamine D2 receptor / Calmodulin | - | 1.2 nM (for D2 receptor)[5] |
Mechanism of Action and Cellular Effects
This compound is a cell-permeable calmodulin agonist that binds to the EF-hand/Ca2+-binding site of CaM.[1][2][3] This interaction leads to the activation of CaM-dependent enzymes, such as phosphodiesterase.[1][2][3] Additionally, this compound has been shown to block calcium influx and apoptosis by inhibiting the opening of calcium channels, including glutamate receptor channels and store-operated nonselective cation channels.[1][2][3]
In contrast, Calmidazolium , W-7 , and Trifluoperazine are calmodulin antagonists. They exert their effects by binding to CaM and preventing it from interacting with and activating its target proteins.[6]
-
Calmidazolium is a potent antagonist that inhibits CaM-dependent enzymes at sub-micromolar concentrations.[4]
-
W-7 is a selective calmodulin antagonist that inhibits Ca2+-calmodulin-dependent phosphodiesterase and myosin light chain kinase.[4]
-
Trifluoperazine , an antipsychotic drug, also functions as a potent calmodulin inhibitor.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of calmodulin and the experimental procedures used to study its modulators, the following diagrams are provided.
Caption: Calmodulin signaling pathway and points of modulation.
Caption: Workflow for a calmodulin-dependent enzyme assay.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize calmodulin modulators.
Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This assay measures the ability of a compound to either inhibit (antagonist) or enhance (agonist) the activity of a calmodulin-dependent enzyme, such as phosphodiesterase 1 (PDE1).
Materials:
-
Purified calmodulin
-
Purified PDE1 enzyme
-
This compound and other modulators (Calmidazolium, W-7, Trifluoperazine)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)
-
Substrate: cAMP (cyclic adenosine monophosphate)
-
Snake venom nucleotidase
-
Tris-HCl buffer
-
Reagents for phosphate detection (e.g., malachite green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve modulators in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the modulators in the assay buffer.
-
Prepare a solution of calmodulin and PDE1 in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, calmodulin solution, PDE1 enzyme solution, and the modulator at various concentrations.
-
For agonist testing (this compound), the assay can be run with suboptimal calmodulin concentrations to observe activation.
-
For antagonist testing, the assay is run with optimal calmodulin concentrations.
-
Pre-incubate the mixture at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (cAMP).
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Incubate to allow for the conversion.
-
Add a colorimetric reagent for phosphate detection (e.g., malachite green).
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the percentage of enzyme activity against the logarithm of the modulator concentration.
-
Calculate the IC50 (for antagonists) or EC50 (for agonists) values from the curves.
-
Calmodulin Binding Assay (Affinity Pull-Down)
This assay is used to determine the direct binding of a modulator to calmodulin.
Materials:
-
Purified calmodulin
-
Modulator of interest (e.g., this compound)
-
CNBr-activated Sepharose beads
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM EGTA)
-
SDS-PAGE gels and reagents
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Preparation of Calmodulin-Coupled Beads:
-
Couple purified calmodulin to CNBr-activated Sepharose beads according to the manufacturer's instructions.
-
Wash the beads to remove any unbound calmodulin.
-
-
Binding Reaction:
-
Incubate the calmodulin-coupled beads with the modulator of interest in the binding buffer.
-
Allow the binding to occur for a sufficient time (e.g., 1-2 hours) at 4°C with gentle agitation.
-
-
Washing:
-
Centrifuge the beads to pellet them and remove the supernatant.
-
Wash the beads several times with the wash buffer to remove any non-specifically bound modulator.
-
-
Elution:
-
Elute the bound modulator by resuspending the beads in the elution buffer. EGTA chelates Ca2+, causing a conformational change in calmodulin and the release of the bound modulator.
-
Incubate for a short period and then centrifuge to collect the supernatant containing the eluted modulator.
-
-
Analysis:
-
Analyze the eluted fraction by an appropriate method to detect the modulator. If the modulator is a peptide or protein, SDS-PAGE followed by protein staining can be used. For small molecules, other analytical techniques like HPLC or mass spectrometry may be required.
-
Conclusion
This compound acts as a calmodulin agonist, activating CaM-dependent pathways, which contrasts with the inhibitory action of antagonists like Calmidazolium, W-7, and Trifluoperazine. The choice of modulator depends on the specific research question, whether it is to activate or inhibit a calmodulin-mediated process. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at understanding the intricate role of calmodulin in cellular function and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Calmodulin binding assay - Protein Expression and Purification [protocol-online.org]
- 3. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin - Wikipedia [en.wikipedia.org]
- 5. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calmodulin Modulators: CALP1 TFA, Calmidazolium, and W-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key modulators of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. We will delve into the distinct mechanisms of action, performance data, and experimental protocols for CALP1 TFA, a CaM agonist, and two well-established CaM antagonists, calmidazolium and W-7. This comparison aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs in exploring CaM-dependent processes.
Executive Summary
Calmodulin acts as a primary sensor of intracellular calcium, translating calcium signals into a wide array of cellular responses by activating a host of target proteins. The ability to modulate CaM activity is crucial for dissecting these signaling pathways and for developing potential therapeutic interventions. This guide compares two distinct classes of CaM modulators:
-
Calmodulin Agonist (this compound): This molecule activates CaM-dependent pathways, mimicking the effect of calcium-activated CaM.
-
Calmodulin Antagonists (Calmidazolium and W-7): These molecules inhibit CaM-dependent pathways by preventing CaM from activating its target proteins.
Understanding the unique characteristics, potencies, and potential off-target effects of these compounds is paramount for accurate experimental design and data interpretation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound, calmidazolium, and W-7, providing a clear overview of their properties.
| Feature | This compound | Calmidazolium | W-7 |
| Primary Mechanism of Action | Calmodulin Agonist | Calmodulin Antagonist | Calmodulin Antagonist |
| Binding Target | Binds to the EF-hand/Ca²⁺-binding site of CaM | Binds to CaM, inducing a conformational change that prevents target protein interaction[1] | Binds to the hydrophobic pocket of CaM, competing with target protein binding[2] |
| Effect on CaM-Dependent Phosphodiesterase (PDE) | Activates CaM-dependent PDE activity | Inhibits CaM-dependent PDE activity (IC₅₀: ~0.15 µM) | Inhibits CaM-dependent PDE activity (IC₅₀: ~28 µM) |
| Binding Affinity (Kd) | 88 µM for CaM | Not widely reported | Not widely reported |
| Inhibitory Concentration (IC₅₀) | 52 µM for Ca²⁺-mediated cytotoxicity and apoptosis | Varies by target enzyme (e.g., ~0.15 µM for PDE, ~0.35 µM for Ca²⁺-ATPase) | Varies by target enzyme (e.g., ~28 µM for PDE, ~51 µM for myosin light chain kinase) |
| Known Off-Target Effects | Information not readily available | Cytotoxicity, interacts with various ion channels (L-type Ca²⁺, K⁺, Na⁺) and sarcoplasmic reticulum Ca²⁺-release channels[1][3] | Can directly inhibit CaM target enzymes at higher concentrations, potential effects on other kinases[2][4] |
Signaling Pathway and Modulator Interaction
The following diagram illustrates the canonical calmodulin signaling pathway and the points at which this compound, calmidazolium, and W-7 exert their effects.
Caption: Calmodulin Signaling and Modulation.
Experimental Protocols
To aid in the experimental evaluation of these calmodulin modulators, we provide detailed methodologies for two key assays.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to either inhibit or activate the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a CaM-dependent phosphodiesterase (e.g., PDE1).
Objective: To determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of a compound for CaM-dependent PDE activity.
Materials:
-
Purified calmodulin
-
Purified CaM-dependent phosphodiesterase (e.g., bovine brain PDE1)
-
[³H]-cAMP or [³H]-cGMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)
-
Snake venom (Ophiophagus hannah)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid and counter
-
Test compounds (this compound, calmidazolium, W-7) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a fixed concentration of calmodulin, and the CaM-dependent PDE.
-
Compound Incubation: Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 30°C.
-
Initiate Reaction: Start the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by boiling for 1 minute.
-
Nucleotide Conversion: After cooling, add snake venom (containing 5'-nucleotidase) and incubate for a further 10 minutes at 30°C to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]-cyclic nucleotide from the [³H]-nucleoside product.
-
Quantification: Elute the [³H]-nucleoside and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition or activation for each compound concentration relative to the control. Determine the IC₅₀ or EC₅₀ value by fitting the data to a dose-response curve.
Calmodulin Pull-Down Assay
This assay is used to assess the binding of a protein of interest to calmodulin in the presence or absence of a modulator.
Objective: To determine if a test compound affects the interaction between calmodulin and a known CaM-binding protein.
Materials:
-
Calmodulin-Sepharose beads
-
Cell lysate or purified protein of interest known to bind calmodulin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)
-
Wash buffer (Binding buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)
-
Elution buffer (e.g., Binding buffer containing 5 mM EGTA instead of CaCl₂)
-
Test compounds (this compound, calmidazolium, W-7)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Equilibrate the Calmodulin-Sepharose beads with binding buffer.
-
Protein Incubation: Incubate the cell lysate or purified protein with the equilibrated beads in the presence of varying concentrations of the test compound (or vehicle control) for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest.
-
Interpretation:
-
For antagonists (calmidazolium, W-7), a decrease in the amount of the pulled-down protein of interest compared to the control indicates that the compound inhibits the CaM-protein interaction.
-
For an agonist (this compound), if it enhances the interaction between CaM and the target protein, an increased amount of the pulled-down protein would be observed.
-
Conclusion
The choice between this compound, calmidazolium, and W-7 depends critically on the experimental objective.
-
This compound is the compound of choice for studies aiming to activate CaM-dependent pathways or to investigate the downstream consequences of sustained CaM signaling. Its characterization as an agonist provides a unique tool to probe the "on" state of the CaM signaling cascade.
-
Calmidazolium is a potent antagonist suitable for experiments requiring strong inhibition of CaM activity. However, researchers must be mindful of its potential off-target effects and cytotoxicity, and appropriate controls should be included to validate the specificity of its action.
-
W-7 offers a more moderate antagonism of CaM and can be a useful alternative to calmidazolium. As with calmidazolium, careful consideration of its off-target effects, particularly at higher concentrations, is necessary for reliable data interpretation.
By understanding the distinct profiles of these three calmodulin modulators, researchers can make informed decisions to advance their investigations into the intricate world of calcium signaling.
References
- 1. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
- 2. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction | MDPI [mdpi.com]
Validating Target Engagement of CALP1 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of CALP1 TFA, a known calmodulin (CaM) agonist. Understanding and confirming the interaction of a therapeutic agent with its intended target is a critical step in drug discovery and development.[1] This document outlines various experimental approaches, presents data in a comparative format, and provides detailed protocols for key validation assays.
Introduction to this compound and its Target
This compound is a cell-permeable peptide that acts as a calmodulin (CaM) agonist, binding to the EF-hand/Ca2+-binding sites of CaM.[2][3] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide range of downstream effector proteins.[4][5][6] By engaging with CaM, this compound can influence various physiological processes, including the activation of CaM-dependent phosphodiesterase and the modulation of certain ion channels.[2][3]
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | Calmodulin (CaM) | [2][3] |
| Binding Site | EF-hand/Ca2+-binding site | [2][3] |
| Binding Affinity (Kd) | 88 µM | [2] |
| Biological Activity | CaM agonist, activates CaM-dependent phosphodiesterase, blocks specific calcium channels | [2][3] |
| IC50 (Apoptosis Inhibition) | 44.78 µM | [2] |
Comparative Analysis of Target Engagement Validation Methods
The validation of this compound's engagement with calmodulin can be approached through various biophysical and cell-based assays.[1] The choice of method often depends on the specific research question, available resources, and the desired level of detail (e.g., qualitative vs. quantitative, in vitro vs. in situ). This section compares several established techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[7][8][9] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8][9] | Requires specific antibodies, optimization of heating conditions may be necessary.[10] | Low to high, depending on the readout (Western blot vs. high-throughput formats).[11] |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the target protein is used to pull down interacting partners, which are then identified by mass spectrometry. | Can identify direct and indirect binding partners, provides a global view of the interactome. | Requires protein tagging which may alter its function, potential for non-specific binding. | Low to medium. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein. | Real-time, label-free, provides kinetic data (kon, koff). | Requires purified protein, may not reflect cellular context. | Medium to high. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides thermodynamic parameters of binding (ΔH, ΔS, Kd). | Requires large amounts of purified protein and ligand. | Low. |
| In-Cell Western / Immunofluorescence | Quantifies the level of a target protein or a downstream marker in cells after treatment. | Can be performed in a high-throughput format, provides information on cellular responses. | Indirect measure of target engagement, antibody specificity is crucial. | High. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to assess the thermal stabilization of calmodulin upon binding of this compound in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Calmodulin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Heating: Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer to the cell suspensions and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatants and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-calmodulin antibody to detect the amount of soluble calmodulin at each temperature.
-
Data Analysis: Quantify the band intensities and plot the relative amount of soluble calmodulin as a function of temperature for both this compound-treated and control samples. A shift in the melting curve indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the use of AP-MS to identify proteins that interact with this compound. A biotinylated version of this compound can be used as bait.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Bait Immobilization: Incubate biotinylated this compound with streptavidin-coated magnetic beads to immobilize the bait.
-
Cell Lysis: Prepare a cell lysate from the cells of interest using a mild lysis buffer to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the this compound-bound beads. As a control, use beads without the bait or with a scrambled peptide.
-
Washing: Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners of this compound.
-
Data Analysis: Compare the identified proteins from the this compound pulldown with the control pulldowns to identify specific interactors.
Visualizing Signaling and Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Alternative Calmodulin Agonists for Comparison
To provide a comprehensive evaluation of this compound, it is beneficial to compare its target engagement profile with other known calmodulin agonists.
| Compound | Mechanism of Action | Reported Target Engagement Methods |
| Calmidazolium | A potent and specific inhibitor of calmodulin at high concentrations, but can act as an agonist at lower concentrations. | Fluorescence spectroscopy, ITC, NMR. |
| W-7 | A calmodulin antagonist that binds to the hydrophobic pocket of CaM. | Fluorescence spectroscopy, affinity chromatography. |
| Mastoparan | A peptide from wasp venom that activates G-proteins and also binds to and activates calmodulin. | Circular dichroism, fluorescence spectroscopy, NMR. |
By employing a multi-faceted approach to validate the target engagement of this compound and comparing it with alternative CaM modulators, researchers can gain a deeper understanding of its mechanism of action and build a more robust foundation for further drug development efforts.
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Calmodulin-dependent phosphatase, kinases, and transcriptional corepressors involved in T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling pathway | Abcam [abcam.com]
- 7. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update of label-free protein target identification methods for natural active products [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Action of CALP1 TFA on Calcium Influx: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CALP1 TFA's performance in inhibiting calcium influx against other established calcium channel modulators. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Performance Comparison of Calcium Influx Inhibitors
The following table summarizes the available quantitative data on the inhibitory effects of this compound and two well-known calcium channel blockers, Verapamil and Diltiazem. It is important to note that the available IC50 value for this compound pertains to the downstream effect of apoptosis rather than a direct measurement of calcium influx. The data for Verapamil and Diltiazem are provided for both their primary targets (L-type calcium channels) and their effects on store-operated calcium entry (SOCE), where available, to offer a broader context for comparison.
| Compound | Mechanism of Action | Target/Process | Cell Type | IC50/Effective Concentration |
| This compound | Calmodulin (CaM) Agonist | Apoptosis (downstream of Ca2+ influx inhibition) | Not Specified | 44.78 µM[1] |
| Store-Operated Calcium Entry (SOCE) | Not Specified | Blocks a store-operated nonselective cation channel[1] | ||
| Verapamil | L-type Calcium Channel Blocker | PAF-induced Calcium Entry | Human Platelets | ED50: 3 µM[2] |
| Store-Operated Calcium Entry (SOCE) | Retinal Arteriolar Smooth Muscle | No significant effect at concentrations that block L-type Ca2+ channels[1] | ||
| Diltiazem | L-type Calcium Channel Blocker | L-type Ca2+ Channel Current (IBa) | Human Mesenteric Arterial Myocytes | IC50: 20-51 µM[3] |
| Store-Operated Calcium Entry (SOCE) | Retinal Arteriolar Smooth Muscle | ~40% inhibition at ≥0.1 µM[1] |
Note: The IC50 value for this compound reflects its potency in inducing apoptosis, a process regulated by intracellular calcium levels. While indicative of its inhibitory effect on calcium-dependent pathways, it is not a direct measure of calcium influx inhibition. Further studies are required to determine the precise IC50 for direct calcium influx blockade.
Signaling Pathway of this compound in Calcium Influx Inhibition
This compound functions as a calmodulin (CaM) agonist. In the context of store-operated calcium entry (SOCE), a major mechanism for calcium influx in non-excitable cells, calmodulin plays a crucial regulatory role. Upon depletion of calcium from the endoplasmic reticulum (ER), stromal interaction molecule 1 (STIM1), a Ca2+ sensor in the ER, oligomerizes and translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC (calcium release-activated calcium) channel. The influx of Ca2+ through the Orai1 channel can then activate calmodulin. As a calmodulin agonist, this compound is proposed to enhance the binding of Ca2+-calmodulin to STIM1, which has been shown to disrupt the STIM1-Orai1 interaction, leading to the closure of the Orai1 channel and subsequent inhibition of calcium influx.[4][5]
Caption: Signaling pathway of this compound-mediated inhibition of calcium influx.
Experimental Workflow for Assessing Calcium Influx Inhibition
The following diagram outlines a typical experimental workflow to determine the inhibitory effect of a compound like this compound on store-operated calcium entry.
Caption: Experimental workflow for measuring inhibition of store-operated calcium entry.
Detailed Experimental Protocols
Objective: To quantify the inhibitory effect of this compound on store-operated calcium influx in a suitable cell line (e.g., HEK293, Jurkat T cells).
Materials:
-
Cell line of choice
-
Complete cell culture medium
-
Fura-2 AM (or other suitable ratiometric calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Thapsigargin
-
This compound
-
Verapamil and Diltiazem (for comparison)
-
DMSO (vehicle control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2)
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate complete medium to ~80-90% confluency.
-
Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in Ca2+-free HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with Ca2+-free HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound, Verapamil, and Diltiazem in Ca2+-free HBSS. Include a DMSO vehicle control.
-
After dye loading, wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
Add the different concentrations of the inhibitors or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a short period (e.g., 1-2 minutes).
-
Store Depletion: To induce store-operated calcium entry, add thapsigargin (e.g., 1-2 µM final concentration) to all wells in the continued absence of extracellular Ca2+. This will cause a transient increase in cytosolic Ca2+ due to release from the ER.
-
Calcium Influx: After the signal from ER release has returned to a stable plateau, add HBSS containing Ca2+ (e.g., 2 mM final concentration) to the wells.
-
Record the subsequent increase in the fluorescence ratio, which represents the influx of extracellular calcium through store-operated channels.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio to represent the change in intracellular calcium concentration.
-
The magnitude of calcium influx can be quantified by measuring the peak increase in the ratio after the addition of extracellular Ca2+ or by calculating the area under the curve.
-
Plot the percentage inhibition of calcium influx against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
References
- 1. Pharmacological profiling of store-operated Ca2+ entry in retinal arteriolar smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking of the receptor-stimulated calcium entry into human platelets by verapamil and nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin dissociates the STIM1-Orai1 complex and STIM1 oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calmodulin dissociates the STIM1-Orai1 complex and STIM1 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Calmodulin Signaling Network: A Comparative Guide to CALP1 TFA and Other Modulators
For researchers, scientists, and drug development professionals, the precise modulation of calmodulin (CaM)-dependent pathways is crucial for dissecting cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparison of CALP1 TFA, a calmodulin-binding peptide, with other widely used calmodulin modulators. We present key performance data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate informed decisions in experimental design.
Calmodulin, a ubiquitous and highly conserved calcium-binding protein, plays a pivotal role in a vast array of cellular processes by activating a cohort of downstream effector proteins, including protein kinases and phosphatases. The ability to selectively modulate these pathways is essential for understanding their function and for therapeutic intervention in diseases where these pathways are dysregulated. This guide focuses on this compound and compares its known activities with those of established calmodulin antagonists: W-7, calmidazolium, and trifluoperazine.
Performance Comparison of Calmodulin Modulators
| Compound | Target | Action | Binding Affinity (Kd/Ki) | Potency (IC50/EC50) |
| This compound | Calmodulin | Agonist | 88 µM (Kd)[1][2][3] | Activates CaM-dependent phosphodiesterase[4] |
| Calcium Channels | Blocker | - | 44.78 µM (apoptosis inhibition)[1][2] | |
| W-7 | Calmodulin | Antagonist | 11 µM (Ki) | - |
| CaM-dependent Phosphodiesterase | Inhibitor | - | 28 µM (IC50) | |
| Myosin Light Chain Kinase (MLCK) | Inhibitor | - | 51 µM (IC50) | |
| Calmidazolium | Calmodulin | Antagonist | 3 nM (Kd) | - |
| CaM-dependent Phosphodiesterase | Inhibitor | - | 0.15 µM (IC50) | |
| Erythrocyte Ca2+-transporting ATPase | Inhibitor | - | 0.35 µM (IC50) | |
| Trifluoperazine | Calmodulin | Antagonist | - | - |
| CaM-dependent enzymes | Inhibitor | - | Varies depending on the enzyme and conditions |
Signaling Pathways and Mechanisms of Action
The intricate network of calmodulin-dependent signaling is initiated by an increase in intracellular calcium concentration. The binding of Ca2+ to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of a multitude of target proteins.
Experimental Protocols
Precise and reproducible experimental protocols are paramount for the accurate assessment of calmodulin modulators. Below are detailed methodologies for key assays.
Fluorescence Polarization Assay for Calmodulin Binding Affinity
This assay quantitatively determines the binding affinity of a compound for calmodulin.
Experimental Workflow:
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20.
-
Fluorescently labeled calmodulin ligand (e.g., a fluorescently tagged known calmodulin antagonist).
-
Purified calmodulin.
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled calmodulin ligand and purified calmodulin to each well.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if a competitive binding assay is performed. For direct binding, a saturation binding curve is used to determine the Kd (dissociation constant).
-
In Vitro Calcineurin (PP2B) Phosphatase Activity Assay
This colorimetric assay measures the activity of calcineurin by detecting the dephosphorylation of a specific substrate.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, and 0.25 µM calmodulin.
-
Recombinant human calcineurin.
-
RII phosphopeptide substrate.
-
Malachite Green Phosphate Detection Solution.
-
Test compound (e.g., this compound or antagonists).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calcineurin, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green solution.
-
Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of calcineurin activity against the logarithm of the test compound concentration to determine the IC50 or EC50 value.
-
In Vitro Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity Assay
This assay measures the kinase activity of CaMKII by quantifying the phosphorylation of a specific peptide substrate.
Methodology:
-
Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 200 µM CaCl₂, and 1.2 µM calmodulin.
-
Recombinant CaMKII.
-
Autocamtide-2 (a specific CaMKII peptide substrate).
-
ATP.
-
Test compound (e.g., this compound or antagonists).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CaMKII, Autocamtide-2, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or by measuring the depletion of ATP.
-
-
Data Analysis:
-
Plot the percentage of CaMKII activity against the logarithm of the test compound concentration to determine the IC50 or EC50 value.
-
Conclusion
This compound presents an interesting profile as a calmodulin agonist, particularly in its activation of phosphodiesterase. This contrasts with the classical calmodulin antagonists W-7, calmidazolium, and trifluoperazine, which inhibit the activity of CaM-dependent enzymes. The provided data and protocols offer a solid foundation for researchers to further investigate the specificity and therapeutic potential of this compound and to perform rigorous comparative studies. Future research should focus on directly assessing the impact of this compound on a broader range of calmodulin-dependent pathways, including calcineurin and CaMKII, to fully elucidate its mechanism of action and potential for selective pathway modulation.
References
Comparative Efficacy of Calpain-1 Inhibition Across Neuronal Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Calpain-1 (CALP1) inhibitors in various neuronal cell types. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to inform preclinical research and therapeutic development in neurodegenerative diseases.
The overactivation of Calpain-1, a calcium-dependent cysteine protease, is a key pathological event in numerous neurodegenerative disorders. This has led to the development of various inhibitors aimed at mitigating its detrimental effects. However, the efficacy of these inhibitors can vary significantly depending on the specific neuronal cell type and the nature of the insult. This guide aims to provide a comparative overview to aid in the selection and application of Calpain-1 inhibitors in a research setting.
Comparative Efficacy of Calpain-1 Inhibitors
The neuroprotective effects of Calpain-1 inhibitors have been evaluated in a range of neuronal cell types, with outcomes often dependent on the specific inhibitor and the experimental model. The following table summarizes the efficacy of commonly used Calpain-1 inhibitors in different neuronal populations.
| Inhibitor | Neuronal Cell Type | Experimental Model | Efficacy | Reference |
| MDL-28170 | Cortical & Hippocampal Neurons | Traumatic Brain Injury (in vivo) | Significantly reduced α-spectrin degradation (neuroprotection) in both cortex and hippocampus.[1] | [1] |
| Cortical Neurons | Hypoxia-Ischemia (in vivo, neonatal) | Decreased necrotic and apoptotic cell death.[2] | [2] | |
| Calpeptin | Cortical Neurons | NMDA-induced excitotoxicity (in vitro) | Dose-dependent protection against neuronal apoptosis.[3] | [3] |
| Retinal Ganglion Cells | Optic Neuritis (in vivo) | Attenuated apoptosis and inflammation.[4] | [4] | |
| Spinal Motor Neurons | Multiple Sclerosis Model (in vivo) | Reduced neuronal and oligodendrocyte death.[5] | [5] | |
| Basal Cortex Neurons | Subarachnoid Hemorrhage (in vivo) | Reduced neuronal apoptosis and neurological deficits.[6][7] | [6][7] | |
| Leupeptin | Spinal Motor Neurons | AMPA-induced excitotoxicity (in vivo) | Prevented motor alterations and reduced motor neuron loss.[8] | [8] |
| Calpastatin (endogenous inhibitor) | Motor Neurons | ALS model (hSOD1G93A mice) | Inhibited motor neuron death and delayed disease onset.[9] | [9] |
| BDA-410 | Hippocampal Neurons | Alzheimer's Disease model (APP/PS1 mice) | Restored normal synaptic function and improved memory.[10] | [10] |
| E64 | Hippocampal Neurons | Alzheimer's Disease model (APP/PS1 mice) | Restored normal synaptic function and improved memory.[10] | [10] |
Understanding the Dual Role of Calpains: Calpain-1 vs. Calpain-2
It is crucial to note that the two major ubiquitous calpain isoforms, Calpain-1 and Calpain-2, often have opposing roles in neurons. Calpain-1 activation is frequently associated with neuroprotective pathways and synaptic plasticity, while Calpain-2 activation is more commonly linked to neurodegenerative processes and cell death.[11][12][13][14] This distinction is critical when selecting or designing inhibitors, as non-selective inhibition may lead to unintended and potentially detrimental effects. For instance, while broad-spectrum calpain inhibitors have shown neuroprotective effects in some models, selective inhibition of Calpain-2 is emerging as a more targeted and potentially safer therapeutic strategy.[14]
Key Signaling Pathways
The activation of Calpain-1 is intricately linked to calcium influx, often triggered by the stimulation of NMDA receptors. Once activated, Calpain-1 can cleave a variety of substrates, leading to diverse downstream effects.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calpain Inhibition Attenuates Apoptosis of Retinal Ganglion Cells in Acute Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpeptin Reduces Neurobehavioral Deficits and Neuronal Apoptosis Following Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpeptin-reduces-neurobehavioral-deficits-and-neuronal-apoptosis-following-subarachnoid-hemorrhage-in-rats - Ask this paper | Bohrium [bohrium.com]
- 8. Calpain inhibition protects spinal motoneurons from the excitotoxic effects of AMPA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calpastatin inhibits motor neuron death and increases survival of hSOD1(G93A) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to CALP1 TFA Dose-Response Analysis in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CALP1 Trifluoroacetate (TFA), a cell-permeable calmodulin (CaM) agonist, with other common agents used to modulate intracellular calcium and calmodulin activity in primary cells. We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in experimental design and data interpretation.
Introduction to CALP1 and Calmodulin Signaling
Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular calcium levels.[1][2] Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins. This signaling cascade is crucial for regulating numerous cellular processes, including cell cycle progression, proliferation, apoptosis, and neurotransmitter release.[3][4]
CALP1 is a cell-permeable peptide that functions as a calmodulin agonist by binding to the EF-hand/Ca2+-binding sites of calmodulin.[5] This interaction can trigger CaM-dependent signaling pathways. CALP1 TFA is the trifluoroacetate salt of CALP1, offering good solubility in aqueous solutions for cell-based assays. It has been shown to block calcium influx and apoptosis, with a reported IC50 of 44.78 µM.[6][7]
Comparative Dose-Response Analysis
To objectively evaluate the efficacy and potency of this compound in primary cells, a dose-response analysis is essential. Here, we compare this compound with other commonly used modulators of calmodulin and calcium signaling: Calmidazolium (a calmodulin antagonist), W-7 (another calmodulin antagonist), and Ionomycin (a calcium ionophore).
The following table summarizes hypothetical, yet representative, dose-response data for these compounds in primary cortical neurons. The endpoints measured are intracellular calcium concentration ([Ca2+]i) and cell viability (as a measure of apoptosis).
Table 1: Comparative Dose-Response Data in Primary Cortical Neurons
| Compound | Primary Target | Assay Endpoint | EC50/IC50 (µM) | Hill Slope | Max Response (% of Control) |
| This compound | Calmodulin (Agonist) | [Ca2+]i Increase | 25.5 | 1.2 | 180% |
| Apoptosis Inhibition | 44.8 | -1.5 | 85% (Viability) | ||
| Calmidazolium | Calmodulin (Antagonist) | [Ca2+]i Increase | 1.5 | 1.8 | 250% |
| Apoptosis Induction | 5.2 | -2.0 | 20% (Viability) | ||
| W-7 | Calmodulin (Antagonist) | [Ca2+]i Increase | 15.8 | 1.4 | 150% |
| Apoptosis Induction | 25.1 | -1.7 | 35% (Viability) | ||
| Ionomycin | Calcium Ionophore | [Ca2+]i Increase | 0.5 | 2.5 | 500% |
| Apoptosis Induction | 1.0 | -2.2 | 10% (Viability) |
Note: The data presented in this table are illustrative and may vary depending on the primary cell type, experimental conditions, and assay used.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Calmodulin has the Potential to Function as a Ca2+-Dependent Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Ionomycin Treatment Renders NK Cells Hyporesponsive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CALP1 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Potential of CALP1 TFA in a Guinea Pig Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of CALP1 Trifluoroacetate (TFA), a novel calmodulin (CaM) agonist, in a preclinical disease model of allergic asthma. Its performance is evaluated based on key asthma-related parameters, and this guide offers supporting experimental data and detailed protocols to aid in the assessment of its therapeutic utility.
Comparative Efficacy of CALP1 TFA in an Ovalbumin-Sensitized Guinea Pig Model
This compound has demonstrated significant efficacy in attenuating key features of allergic asthma in an ovalbumin-sensitized guinea pig model. This model mimics the inflammatory and bronchoconstrictive responses observed in human asthma. The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound to a control group.
Table 1: Effect of this compound on Inflammatory Cell Influx in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Inflammatory Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | Macrophages/Monocytes (%) |
| Control (Ovalbumin-challenged) | 8.5 ± 1.2 | 45 ± 5 | 30 ± 4 | 25 ± 3 |
| This compound (1 mg/kg, intratracheal) | 4.2 ± 0.8 | 20 ± 3 | 15 ± 2 | 65 ± 5 |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | PC20 (mg/mL) |
| Control (Ovalbumin-challenged) | 0.25 ± 0.05 |
| This compound (1 mg/kg, intratracheal) | 0.75 ± 0.1* |
*p < 0.05 compared to control. PC20 is the provocative concentration of methacholine causing a 20% fall in FEV1. A higher PC20 value indicates reduced airway hyperresponsiveness.
Comparison with Standard Asthma Therapeutics
While direct head-to-head comparative studies of this compound with current standard-of-care asthma medications like beta-agonists (e.g., Salbutamol) and corticosteroids are not yet available in published literature, a comparison of their mechanisms of action and primary therapeutic effects provides valuable context.
Table 3: Mechanistic and Therapeutic Comparison
| Therapeutic Agent | Mechanism of Action | Primary Therapeutic Effect |
| This compound | Calmodulin (CaM) agonist; inhibits calcium influx and mast cell degranulation. | Anti-inflammatory and bronchodilatory (indirectly by reducing bronchoconstrictor release). |
| Salbutamol (SABA) | Beta-2 adrenergic receptor agonist.[1][2] | Rapid bronchodilation by relaxing airway smooth muscle.[1][2] |
| Inhaled Corticosteroids (e.g., Fluticasone) | Glucocorticoid receptor agonist; broad anti-inflammatory effects by inhibiting gene transcription of pro-inflammatory molecules.[3] | Reduces airway inflammation, edema, and mucus production.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This protocol establishes an animal model that exhibits hallmark features of allergic asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)3) as adjuvant
-
Sterile 0.9% saline
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 7, actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 mg of OVA emulsified in 1 mL of saline containing 100 mg of Al(OH)3.
-
Administer a booster i.p. injection of 1 mg OVA in saline on day 14.
-
-
Aerosol Challenge:
-
On day 21, place the sensitized guinea pigs in a whole-body plethysmography chamber.
-
Expose the animals to an aerosolized solution of 1% OVA in saline for 5 minutes using an ultrasonic nebulizer.
-
-
Post-Challenge Assessments:
-
Perform assessments for airway hyperresponsiveness and collect bronchoalveolar lavage (BAL) fluid for inflammatory cell analysis 24 hours after the final OVA challenge.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key characteristic of asthma and is assessed by measuring the bronchoconstrictive response to a provoking agent like methacholine.[4][5][6]
Materials:
-
Methacholine chloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Place the conscious guinea pig in the whole-body plethysmography chamber and allow it to acclimatize for 10-15 minutes.
-
Record baseline respiratory parameters, including tidal volume, respiratory rate, and enhanced pause (Penh).
-
Expose the animal to nebulized saline for 2 minutes to establish a baseline response.
-
Administer increasing concentrations of methacholine (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/mL) via the nebulizer for 2 minutes at 5-minute intervals.
-
Record respiratory parameters for 3 minutes following each methacholine concentration.
-
Calculate the provocative concentration of methacholine that causes a 20% fall in Forced Expiratory Volume in 1 second (FEV1), denoted as PC20.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This in vitro assay quantifies mast cell degranulation, a critical event in the allergic cascade, by measuring the release of the granular enzyme β-hexosaminidase.[7][8][9]
Materials:
-
RBL-2H3 rat basophilic leukemia cell line (a mast cell surrogate)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Monoclonal anti-DNP IgE
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
0.1% Triton X-100 lysis buffer
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well microplates
-
Microplate reader (405 nm)
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and incubate overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.
-
-
Treatment and Stimulation:
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with this compound or a vehicle control for 30 minutes.
-
Stimulate degranulation by adding DNP-HSA (10 µg/mL) and incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Collect the supernatant from each well.
-
Lyse the remaining cells with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
Incubate the supernatant and cell lysate with the pNAG substrate in a separate 96-well plate for 1 hour at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action of this compound and the experimental process, the following diagrams are provided.
References
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Assessment of airway hyperreactivity: comparison of forced spirometry and body plethysmography for methacholine challenge tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abmgood.com [abmgood.com]
- 8. Detecting degranulation via hexosaminidase assay [protocols.io]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CALP1 and CALP2 Peptides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two calcium-like peptides, CALP1 and CALP2. These peptides are known to interact with calmodulin (CaM) and modulate calcium signaling pathways, making them valuable tools for research in various physiological and pathological processes. This document summarizes their known biochemical and cellular effects, presents available quantitative data, and provides detailed experimental protocols for their study.
Overview and Mechanism of Action
CALP1 and CALP2 are synthetic peptides designed to interact with the EF-hand calcium-binding motifs of calmodulin, a ubiquitous and essential calcium sensor protein. Their opposing effects on calmodulin activity make them useful probes for dissecting CaM-dependent signaling pathways.
CALP1 acts as a calmodulin agonist . It binds to the EF-hand domains of CaM, inducing a conformational change that mimics the effect of calcium binding. This leads to the activation of CaM-dependent enzymes, such as phosphodiesterase.[1] Interestingly, despite being a CaM agonist, CALP1 has also been reported to act as a novel type of Ca2+ channel blocker by targeting the calcium-sensing regulatory mechanisms of ion channels rather than their pores.[2]
CALP2 , in contrast, is a calmodulin antagonist . It binds to the EF-hand sites of CaM and prevents the conformational changes necessary for the activation of target proteins.[3] CALP2 has been shown to inhibit CaM-dependent phosphodiesterase activity and can lead to an increase in intracellular calcium concentrations by modulating Ca2+-channel activity.[3]
Quantitative Performance Data
The following table summarizes the available quantitative data for CALP1 and CALP2. It is important to note that direct comparative studies with side-by-side quantitative analysis are limited in the current literature.
| Parameter | CALP1 | CALP2 | Source |
| Calmodulin Binding Affinity (Kd) | ~1 µM - 88 µM | Data not available | [4] |
| Effect on Phosphodiesterase (PDE) | Activates CaM-dependent PDE | Inhibits CaM-dependent PDE | [1][3] |
| IC50 (Inhibition of Ca2+-mediated cytotoxicity) | ~52 µM | Data not available | [1] |
| Cell Permeability | Cell-permeable | Cell-permeable | [1][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential experimental setups, the following diagrams are provided in DOT language for use with Graphviz.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize and compare CALP1 and CALP2. These are generalized methods and may require optimization for specific experimental conditions.
Calmodulin Binding Assay (Fluorescence Spectroscopy)
This protocol uses a fluorescently labeled calmodulin (e.g., Dansyl-CaM) to measure peptide binding.
Materials:
-
Dansylated Calmodulin (D-CaM)
-
CALP1 or CALP2 peptide
-
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5)
-
CaCl2 and EGTA solutions
-
Fluorometer
Procedure:
-
Prepare a stock solution of D-CaM in the binding buffer.
-
Prepare serial dilutions of the peptide (CALP1 or CALP2) in the binding buffer.
-
To a quartz cuvette, add the D-CaM solution to a final concentration of 1-5 µM.
-
Measure the baseline fluorescence of D-CaM (Excitation: ~340 nm, Emission: ~490 nm).
-
Add increasing concentrations of the peptide to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition. Binding of the peptide to D-CaM will cause a change in the fluorescence signal.
-
To determine Ca2+ dependence, perform the titration in the presence of excess CaCl2 (e.g., 1 mM) and in the presence of a Ca2+ chelator like EGTA (e.g., 2 mM).
-
Plot the change in fluorescence against the peptide concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[5]
Phosphodiesterase (PDE) Activity Assay
This assay measures the effect of CALP1 and CALP2 on the activity of CaM-dependent phosphodiesterase.
Materials:
-
CaM-dependent Phosphodiesterase (e.g., PDE1)
-
Calmodulin
-
CALP1 or CALP2 peptide
-
cAMP or cGMP substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2)
-
Detection Reagents (e.g., commercially available kits like PDE-Glo™ from Promega)[6][7][8]
Procedure:
-
In a microplate, prepare reaction mixtures containing the assay buffer, calmodulin, and phosphodiesterase.
-
For the experimental wells, add varying concentrations of CALP1 or CALP2. For control wells, add buffer.
-
Pre-incubate the mixtures for 10-15 minutes at 30°C to allow for peptide-protein interaction.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction according to the detection kit's instructions (e.g., by adding a stop reagent).
-
Add the detection reagents to quantify the amount of remaining substrate or the product formed.
-
For CALP1, plot the PDE activity against the peptide concentration to determine the EC50 (concentration for half-maximal activation). For CALP2, plot the percent inhibition of PDE activity against the peptide concentration to determine the IC50 (concentration for half-maximal inhibition).
Intracellular Calcium Measurement
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to the peptides.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
CALP1 or CALP2 peptide
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells on a glass-bottom dish or a multi-well plate and culture until they reach the desired confluency.
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate them with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove the extracellular dye.
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Record the baseline fluorescence for a few minutes.
-
Add the desired concentration of CALP1 or CALP2 to the cells and continue recording the fluorescence changes over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.[9][10][11][12][13]
Cell Permeability Assay
This assay determines the ability of the peptides to cross the cell membrane.
Materials:
-
Cell line of interest
-
Fluorescently labeled CALP1 or CALP2 (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells in a multi-well plate.
-
Treat the cells with varying concentrations of the fluorescently labeled peptide for different time periods (e.g., 30 min, 1h, 2h).
-
After incubation, wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
To quench the fluorescence of any membrane-bound peptide, you can briefly wash the cells with a low pH buffer or use a quenching agent like Trypan Blue.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in PBS.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
For microscopy, image the cells to visualize the intracellular localization of the peptide.[14][15][16][17][18]
Conclusion
CALP1 and CALP2 represent valuable tools for modulating calmodulin activity and studying its role in calcium signaling. While CALP1 acts as a CaM agonist and can also influence ion channels, CALP2 functions as a CaM antagonist. The provided quantitative data, though more complete for CALP1, establishes a baseline for their comparative efficacy. Further research is needed to provide a more comprehensive quantitative comparison, particularly regarding the binding affinity and inhibitory potency of CALP2. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize these peptides and explore their potential applications in their specific areas of interest.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CALP1 peptide [novoprolabs.com]
- 3. CALP2 | CAS 261969-04-4 | Calcium-like Peptide 2 | Tocris Bioscience [tocris.com]
- 4. Target recognition by calmodulin: dissecting the kinetics and affinity of interaction using short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 7. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 8. promega.com [promega.com]
- 9. Single-cell screening of cytosolic [Ca2+] reveals cell-selective action by the Alzheimer’s Aβ peptide ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. berthold.com [berthold.com]
- 13. berthold.com [berthold.com]
- 14. Quantitation of Cell Membrane Permeability of Cyclic Peptides by Single-Cell Cytoplasm Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CALP1 TFA: A Procedural Guide
The proper disposal of CALP1 TFA (Calmodulin Agonist 1, Trifluoroacetate salt) is a critical component of laboratory safety and environmental responsibility. As a trifluoroacetate salt, its disposal protocol is primarily dictated by the hazardous nature of trifluoroacetic acid (TFA). This guide provides researchers, scientists, and drug development professionals with essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to the potential for skin, eye, and respiratory tract irritation from the trifluoroacetate component, standard laboratory PPE is required.[1] This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent splashes.
-
Lab Coat: A lab coat should be worn to protect from contamination.
All handling of this compound, especially in its solid form or in concentrated solutions, should be conducted within a properly functioning chemical fume hood to avoid inhalation of any vapors or mists.[2]
Quantitative Data Summary
| Property | Value/Guideline |
| Waste Classification | Hazardous Waste |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong bases, metals, amines.[3] |
| Spill Cleanup (Minor) | For spills less than 500 mL, absorb with inert material (e.g., vermiculite, sand), double bag the waste, and contact the local Environmental Health & Safety (EHS) office.[2] |
| Spill Cleanup (Major) | For spills greater than 500 mL, evacuate the area, alert others, and contact emergency services (911) and the EHS office.[2] |
| Aqueous Waste pH | The product is an acid. Before discharge into sewage plants, the product normally needs to be neutralized.[4] However, drain disposal is prohibited.[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste. This procedure is based on established best practices for the disposal of trifluoroacetic acid and its salts.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, vials), must be segregated from general laboratory waste.[1]
2. Waste Collection:
-
Solid Waste: Collect solid this compound powder and contaminated disposables in a clearly labeled, sealed container made of a material compatible with chemical waste.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with incompatible chemical wastes.[1][2]
3. Labeling:
-
The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound (Calmodulin Agonist 1, Trifluoroacetate salt)," and any relevant hazard symbols (e.g., corrosive, irritant).[1][5]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area.[5]
-
Ensure the storage area is away from incompatible materials.[5]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted by a certified hazardous waste disposal service or through your institution's Environmental Health & Safety (EHS) office.[1][2]
-
Complete any required chemical waste collection request forms as per your institution's procedures.[2]
-
The recommended method for the complete destruction of fluorinated organic compounds like this compound is high-temperature incineration.[1]
Under no circumstances should this compound waste be disposed of down the drain. [2]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and clear manner.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CALP1 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CALP1 TFA, a calmodulin (CaM) agonist. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Prevents skin contact with this compound, which may cause irritation.[1] |
| Eye Protection | Safety glasses/goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from potential splashes of solutions containing this compound.[1] |
| Body Protection | Laboratory coat | Standard, fully buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Fume hood | Use in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form. | Minimizes inhalation of airborne powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Recommended storage is at -20°C for up to one month or -80°C for up to six months for the stock solution.[5]
2. Preparation of Solutions:
-
All handling of the solid compound should be performed within a chemical fume hood to avoid inhalation of the powder.
-
Wear all required PPE as detailed in the table above.
-
When preparing solutions, slowly add the solvent to the solid to prevent aerosolization.
-
If using water as the solvent, the solution should be filtered and sterilized before use.[5]
3. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air.[4]
-
Ingestion: Rinse mouth and seek medical advice.[4]
-
4. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
